Methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O, Array, CH3OH | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | methanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methanol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3 | |
| Record name | Methanol, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77810-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, hexamer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, pentamer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methanol, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021731 | |
| Record name | Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor. | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79 | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11 | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl alcohol | |
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| Record name | METHYL ALCOHOL (METHANOL) | |
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| Record name | Methyl alcohol | |
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Impurities |
In addition to water, typical impurities include acetone and ethanol. | |
| Record name | Methanol | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
67-56-1 | |
| Record name | METHANOL | |
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| Record name | Methanol | |
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| Record name | Methyl alcohol [NF] | |
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| Record name | Methanol | |
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| Record name | METHYL ALCOHOL | |
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| Record name | METHYL ALCOHOL (METHANOL) | |
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Melting Point |
-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F | |
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Methanol Synthesis Methodologies: Advanced Research Perspectives
Catalytic Hydrogenation of Carbon Dioxide to Methanol (B129727)
The thermocatalytic hydrogenation of CO₂ to this compound via heterogeneous catalysis has garnered significant attention. acs.orgacs.org This process requires the activation of both CO₂ and H₂, along with the selective formation of this compound. acs.org Efficient catalysts are key to overcoming the thermodynamic stability and kinetic inertness of CO₂, enabling the reaction to proceed efficiently under practical conditions, typically at temperatures of 200–400°C and pressures of 20-50 bar. azom.com Catalysts provide alternative reaction pathways and stabilize key intermediates, reducing the high activation energy required for CO₂ hydrogenation. azom.com
Heterogeneous Catalysis Systems for CO₂ Conversion
Significant progress has been made in developing various heterogeneous catalysts for CO₂ hydrogenation to this compound, including metals, metal oxides, and intermetallic compounds. acs.orgacs.orgacs.org Research efforts focus on understanding the structure-activity relationship and developing catalytic systems tailored for the specific demands of CO₂ hydrogenation. nih.govacs.orgacs.org
Copper-Based Catalysts (e.g., Cu-ZnO-Al₂O₃ Systems)
Cu-based catalysts, particularly the Cu-ZnO-Al₂O₃ system, are widely utilized in industrial this compound synthesis due to their balance of activity, selectivity, and cost-effectiveness. mdpi.comacs.org These catalysts exhibit excellent activity and selectivity in the reaction of CO₂ hydrogenation to this compound, which is attributed to their controllable physicochemical properties. mdpi.com In Cu/ZnO/Al₂O₃ catalysts, the interface between Cu and ZnO is considered crucial for the hydrogenation of CO₂ to this compound, benefiting H₂ adsorption and CO₂ activation. rsc.org The interaction between Cu and ZnO enhances the reactivity and dispersion of Cu.
Studies have explored engineering CuZnOAl₂O₃ catalysts through special pretreatments, such as constructing a carbonate structure on the surface, which can significantly enhance the reaction and shield active sites. mdpi.com For instance, an optimized catalyst showed an improved this compound selectivity of 62.5% and retained a minimal deactivation degree of 9.57% over 100 hours at 250 °C and 3 MPa. mdpi.com The appropriate amount of carbonate species on the surface can improve this compound selectivity and protect active sites, enhancing stability. mdpi.com
However, conventional CuZnO catalysts typically exhibit this compound selectivity below 60% under optimal conditions, with competing reactions like the reverse water-gas shift (RWGS) reducing this compound yield and generating undesired byproducts. azom.com The in-situ water formation during CO₂ hydrogenation can also hasten the crystallization of Cu and ZnO components, leading to deactivation. mdpi.com Deactivation of Cu/ZnO/Al₂O₃ catalysts has been attributed to the comprehensive effect of Cu oxidation and ZnO species agglomeration. acs.org While Cu particle size may not change significantly, ZnO particles can agglomerate, and metallic Cu can oxidize to Cu²⁺, leading to a loss of the crucial interfacial sites between ZnO and Cu. acs.org
Promoters play a significant role in enhancing the structural and electronic properties of Cu-based catalysts, optimizing activity, stability, and this compound selectivity. mdpi.com Alkali metals, such as potassium (K), can act as promoters by modifying the Cu⁺/Cu⁰ ratio, critical for enhanced CO₂ hydrogenation activity. mdpi.com Lanthanum oxide (La₂O₃) can increase Cu dispersion, introduce oxygen vacancies, and enhance basicity, favoring formate (B1220265) adsorption and hydrogenation, which are crucial for this compound formation. mdpi.com La-modified CZA catalysts have demonstrated increased CH₃OH production, attributed to improved porosity and surface area. mdpi.com The addition of tri-promoters (Mn/Nb/Zr) to Cu/ZnO/Al₂O₃ catalysts has also been investigated, showing stable catalytic activity for a certain duration, with a slight reduction observed over prolonged reaction due to thermal degradation. mdpi.com
Data on the performance of Cu-based catalysts for CO₂ hydrogenation to this compound from recent studies highlight the ongoing efforts to improve their efficiency and stability. mdpi.com
Noble Metal-Based Catalysts (e.g., Palladium, Gold, Silver, Rhodium)
Noble metal catalysts, including palladium (Pd), gold (Au), silver (Ag), and rhodium (Rh), are recognized for their high activity and selectivity in CO₂ hydrogenation, efficiently converting CO₂ into value-added products like this compound under relatively mild conditions. rsc.orgresearchgate.netazom.comrsc.org Their strong performance is linked to unique electronic configurations that promote CO₂ adsorption and activation by weakening C=O bonds. azom.com Noble metals also offer excellent thermal and chemical stability, enabling sustained operation. azom.com
Palladium-based catalysts, such as Pd/ZnO, have been explored for CO₂ to this compound conversion, although challenges with low conversion rates due to side reactions have been noted. researchgate.net Pd can serve as a promoter for Cu-ZnO catalysts, enhancing stability and promoting hydrogen spillover. rsc.org Pd-based metal alloy catalysts like Pd-Zn, Pd-Cu, Pd-Ga, and Pd-In alloys can be employed for CO₂ hydrogenation, creating new active sites with high activity. rsc.org
Recent studies have recognized the potential of Au-based nanocatalysts in CO₂ hydrogenation for this compound production. mdpi.com An Auδ⁺-In₂O₃₋ₓ catalyst achieved 100% this compound selectivity at 225 °C, maintaining 67.8% selectivity even at 300 °C. mdpi.com The interface between Au nanoparticles and oxide supports plays a crucial role in promoting CO₂ hydrogenation to this compound. mdpi.com
While highly active, the high cost of noble metals limits their large-scale industrial application. mdpi.comazom.com
Metal Oxide and Mixed Oxide Catalysts (e.g., ZrO₂, CeO₂, In₂O₃)
Metal oxide catalysts, such as ZrO₂, CeO₂, and In₂O₃, have shown significant potential in CO₂ hydrogenation to this compound. acs.orgmdpi.commdpi.comresearchgate.net Indium oxide (In₂O₃)-based catalysts, in particular, have received considerable research interest due to their excellent this compound selectivity with appreciable CO₂ conversion. mdpi.com The surface oxygen vacancies of In₂O₃ are identified as playing a pivotal role in achieving high selectivity and activity for this compound. mdpi.commdpi.comfrontiersin.org Strategies to promote the formation of oxygen vacancies on the In₂O₃ surface, such as synthesis method and pretreatment conditions, are taken to inhibit side reactions and ensure highly selective conversion. mdpi.com
In₂O₃ is considered suitable as a model catalyst for studying the structure-activity relationship and reaction mechanism as it can achieve efficient this compound synthesis from CO₂ hydrogenation by itself. acs.org Compared to Cu-based catalysts, a significant advantage of reducible metal oxides like In₂O₃-based oxides or ZnO-ZrO₂ solid solution catalysts is their ability to effectively inhibit the undesired RWGS reaction even at high temperatures. acs.org
Metal doping is a strategy to improve the catalytic performance of In₂O₃, enhancing hydrogen adsorption and dissociation, improving hydrogen spillover, and forming special metal-In₂O₃ interfaces. mdpi.com Hybridization with other metal oxides can improve the dispersion of In₂O₃, enhance CO₂ adsorption capacity, and stabilize key intermediates. mdpi.com For example, Pd/In₂O₃ catalysts have been investigated, with studies suggesting the formate route as a major pathway for this compound synthesis. mdpi.com The combination of Pt and In₂O₃ has also been reported for CO₂ hydrogenation to this compound. mdpi.com An In₂O₃/Co/C-N catalytic system demonstrated high this compound selectivity and stability. acs.org
Zirconium dioxide (ZrO₂) has been employed as a promoter to modify catalyst surfaces and regulate interactions between metal supports. mdpi.comresearchgate.net The introduction of ZrO₂ can elevate the basicity of the catalyst surface, leading to the formation of adsorbed intermediates that are further hydrogenated to this compound. mdpi.com ZrO₂ can also act as a support, promoter, or even an active species in CO₂ hydrogenation, influencing CO₂ adsorption and activation, enhancing H₂ dissociation, and changing reaction pathways. osti.gov The synergistic effects induced by ZrO₂ can be achieved by improving metal dispersion, modifying surface basicity, and interacting with other components. osti.gov
Cerium oxide (CeO₂) is another metal oxide used as a support or promoter in CO₂ hydrogenation catalysts. researchgate.net CeO₂-ZrO₂ mixed oxides have been studied, exhibiting good thermal stability. researchgate.net Supported In₂O₃ catalysts on ZrO₂ and CeO₂ have been synthesized, with In₂O₃/m-ZrO₂ showing high this compound selectivity. researchgate.netresearchgate.netacs.org Electron transfer from monoclinic ZrO₂ to In₂O₃ has been observed, improving the electron density of In₂O₃ and promoting H₂ dissociation and hydrogenation of formate intermediates. acs.org
ZnO-ZrO₂ solid solution catalysts are also considered potential catalysts for CO₂ hydrogenation to this compound, offering high this compound selectivity and stability. mdpi.comfrontiersin.org
Carbon-Based, Semiconductor, and Metal-Organic Framework (MOF) Catalysts
Beyond traditional metal and metal oxide catalysts, carbon-based materials, semiconductors, and Metal-Organic Frameworks (MOFs) are being explored for CO₂ hydrogenation to this compound. researchgate.netcivilica.com
Carbon-based materials like graphene, carbon nanotubes (CNTs), reduced graphene oxide (rGO), and graphitic carbon nitride (g-C₃N₄) offer unique properties and catalytic efficiencies as supports or catalysts in CO₂ conversion. civilica.com Conductive carbon can be incorporated between metal promoters and oxide catalysts as a hydrogen dispenser, enhancing catalytic activity. acs.orgbohrium.com
Semiconductors such as ZrO₂, ZnO, TiO₂, CeO₂, and In₂O₃ are also utilized as catalysts or supports in this process. civilica.com For instance, titanium dioxide (TiO₂) can significantly enhance CO₂ adsorption and increase the dispersion of Cu species, providing more active sites. mdpi.com A Cd cluster-supported TiO₂ catalyst has shown enhanced performance and high this compound selectivity. azom.com
Metal-Organic Frameworks (MOFs) are porous crystalline materials that have attracted interest in heterogeneous catalysis due to their high surface area, tunable pore size, and versatile surface chemistry. scispace.com MOF-based catalysts offer advantages in terms of recyclability and ease of catalyst removal compared to homogeneous catalysts. scispace.com MOFs can capture CO₂ around active catalytic sites, ensuring high performance even at low CO₂ concentrations. scispace.com MOF-based supports like ZIF (Zeolitic Imidazolate Framework), UiO (University of Oslo), and MIL (Materials of Institut Lavoisier) offer unique properties for converting CO₂ to this compound. civilica.com Confinement of Cu-ZnO systems within MOFs has been reported to enhance performance and selectivity. scispace.com A highly effective PdZn alloy catalyst derived from Pd@ZIF-8 has been investigated for CO₂ hydrogenation. scispace.com Research emphasizes the need for further research on MOF-based catalysts, particularly for lower temperature and pressure applications. civilica.com
Catalyst Design and Engineering for Enhanced Selectivity and Activity in CO₂ Hydrogenation
The design and engineering of catalysts are crucial for enhancing selectivity and activity in CO₂ hydrogenation to this compound. researchgate.netmdpi.commdpi.comfrontiersin.orgbohrium.commpg.de This involves a deep understanding of the structure-activity correlation and reaction mechanisms. bohrium.com Key design concepts include coupling metal promoters with high H₂ activation functionality with metal oxide catalysts that facilitate CO₂ adsorption and selective this compound synthesis. acs.orgbohrium.com Doping metal promoters on the surface of oxide catalysts is an essential synthetic approach, with atomically dispersed metal promoters improving this compound yield by maximizing interfacial synergy. acs.orgbohrium.com
Improving H₂ activation/delivery capabilities is a key focus in catalyst design for this compound production. bohrium.com The incorporation of hydrogen dispensers like conductive carbon between metal promoters and oxide catalysts is a remarkable strategy. acs.orgbohrium.com The noncontact design of active sites and promoters can enhance catalytic activity. bohrium.com
Mechanism-guided catalyst development, leveraging advances in material synthesis for well-defined structures, reaction kinetics analysis, in situ characterization techniques, and computational studies, is enabling the strategic design of effective catalysts. acs.orgbohrium.com This approach allows researchers to optimize the target reaction, particularly the rate-determining step, while addressing limitations like selectivity and stability. acs.orgbohrium.com
Studies using in situ/operando techniques are pivotal for gaining a fundamental understanding of reaction mechanisms and catalyst structures under reaction conditions. osti.gov These techniques help reveal surface intermediates and the structure of working catalysts. osti.gov However, the complexity of selective CO₂ hydrogenation and limitations in current techniques still pose challenges in precisely identifying active sites and understanding how different sites promote different reaction paths. osti.gov New methodologies and surface-sensitive techniques for high-pressure reactions are needed to provide structural descriptors for highly active and selective catalysts. osti.gov
Efforts are also directed towards improving the stability of catalysts under the challenging conditions of CO₂ hydrogenation, which involves water formation. nih.govmdpi.commdpi.com Strategies to mitigate deactivation, such as optimizing catalyst composition and structure, are actively being researched. mdpi.comacs.org
The development of efficient catalysts with the aim to decrease CO₂ activation energy and promote this compound formation at suitable temperatures is key to realizing the industrial application of CO₂ hydrogenation to this compound. mdpi.com
Electrochemical Conversion of Carbon Dioxide to this compound
The electrochemical reduction of carbon dioxide (ECR) to this compound is a promising avenue for producing renewable fuel and simultaneously recycling CO₂. acs.orgmit.edu This process typically involves the reduction of CO₂ at a cathode coupled with oxygen evolution at the anode, powered by renewable electricity. researchgate.net While promising, ECR to this compound faces challenges related to low activity, catalyst deterioration, and product selectivity. mpie.de
Electrocatalyst Development (e.g., Cobalt Phthalocyanine (B1677752), Nickel Tetramethoxyphthalocyanine)
Significant research effort is focused on developing efficient and selective electrocatalysts for the conversion of CO₂ to this compound. mdpi.comosti.gov Metal phthalocyanine (MPc)-based electrocatalysts, with their well-defined active sites and tunable structures, have attracted considerable attention. researchgate.net
Cobalt phthalocyanine (CoPc) has been recognized for catalyzing electrochemical CO₂ reduction into this compound with high Faradaic efficiency but is prone to deactivation. researchgate.net Cobalt tetraaminophthalocyanine (CoPc-NH₂) shows improved stability compared to CoPc, but its this compound Faradaic efficiency is below 30%. researchgate.net
Recent breakthroughs in electrocatalyst design have focused on dual-site systems to overcome the limitations of single-site catalysts. theanalyticalscientist.comspacedaily.com Researchers have developed a dual-site catalyst integrating nickel tetramethoxyphthalocyanine (NiPc-OCH₃) and cobalt tetraaminophthalocyanine (CoPc-NH₂) on carbon nanotubes. researchgate.nettheanalyticalscientist.com This system demonstrated significantly improved efficiency, reaching a Faradaic efficiency of 50% for this compound production, a substantial increase compared to the approximately 30% achieved with previous single-site cobalt phthalocyanine methods. researchgate.nettheanalyticalscientist.combioengineer.orgtechnologynetworks.com The dual-catalyst system also exhibited high stability, a critical factor for industrial scalability. theanalyticalscientist.com
Other promising catalysts include Pd-based catalysts, such as hierarchical Pd/SnO₂ nanosheets and MnO₂ nanosheets with Pd nanoparticles, which have shown notable Faradaic efficiencies for this compound production. acs.org
Mechanistic Investigations in Electrochemical Pathways for CO₂ Reduction
Understanding the reaction mechanisms is crucial for designing more effective electrocatalysts. The electrochemical reduction of CO₂ to this compound is a complex multi-step process. theanalyticalscientist.comiitm.ac.in A commonly proposed pathway involves the initial reduction of CO₂ to carbon monoxide (CO), followed by further reduction of CO to formaldehyde (B43269) and then this compound. acs.orgtheanalyticalscientist.com
In systems utilizing dual-site catalysts like the NiPc-OCH₃ and CoPc-NH₂ system, mechanistic investigations using techniques such as in situ sum-frequency generation vibrational spectroscopy (SFG-VS) have revealed a molecular-scale "spillover" mechanism. theanalyticalscientist.combioengineer.org In this mechanism, CO formed at the nickel sites migrates to the cobalt sites for subsequent reduction to this compound. theanalyticalscientist.comspacedaily.com This spillover effect contributes significantly to the enhanced this compound production efficiency. researchgate.net
Another proposed mechanism for direct electrochemical reduction of CO₂ to this compound involves a formate (HCOO⁻) intermediate. iitm.ac.in Studies on Cu/ZnO catalysts have reported formate as a main pathway to this compound synthesis. iitm.ac.in The rate-determining step in some mechanisms appears to be the conversion of adsorbed CO to formaldehyde. acs.org
Techniques like in situ sum-frequency generation vibrational spectroscopy and X-ray photoelectron spectroscopy (XPS) are employed to track intermediates and analyze the chemical state of the catalyst surface during the reaction. theanalyticalscientist.combioengineer.org Differential Electrochemical Mass Spectrometry (DEMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) coupled with scanning flow cells are used for high-throughput analysis of products, side products, and catalyst degradation, aiding in understanding reaction pathways and catalyst stability. mpie.de
Scalability Challenges and Solutions for Electrochemical this compound Production
Challenges from a process systems engineering perspective include the coupling of these processes with renewable electricity generation, feedstock availability (particularly CO₂), and the efficiency of the electrochemical process itself. frontiersin.org The cost of renewable electricity is a major factor in the economic viability, requiring abundant and cheap sources. frontiersin.org
Solutions and ongoing research address these challenges. Development of stable and highly selective electrocatalysts, as discussed in Section 2.1.2.1, is crucial for improving efficiency and reducing catalyst deterioration over time. mpie.de Process integration, such as coupling CO₂ reduction with CO₂ capture/purification and biomass gasification, can potentially decrease the total production cost and improve energy efficiency. acs.org System-level analysis and integration are necessary to find a trade-off between performance, cost, and scalability. acs.org Integrating electrochemical systems with renewable energy sources like solar power is also essential. mdpi.comosti.gov
Photocatalytic and Photoelectrochemical Reduction of Carbon Dioxide to this compound
Photocatalytic (PC) and photoelectrochemical (PEC) reduction of CO₂ to this compound utilize light energy to drive the conversion. This approach offers the potential to directly convert CO₂ and water into valuable chemicals using sunlight, mimicking natural photosynthesis. avensonline.orgmdpi.com This is considered a major research topic in carbon capture and utilization. mdpi.com
In PC and PEC processes, semiconductor materials act as key components. mdpi.com Light absorption by the semiconductor generates electron-hole pairs, which then participate in redox reactions to reduce CO₂ and oxidize water, producing this compound and other C₁+ compounds, along with oxygen. mdpi.com
Various photocatalytic materials have been investigated for CO₂ reduction to this compound in aqueous media. Titanium dioxide (TiO₂) is a widely studied semiconductor for this purpose due to its feasibility. avensonline.orgavensonline.org However, high band gap semiconductors are needed to overcome the thermodynamic barrier of CO₂ reduction coupled with water oxidation. avensonline.orgavensonline.org
Enhancements in photocatalytic activity have been observed with modified TiO₂ catalysts. For instance, Ru-doped TiO₂ anatase mounted on silica (B1680970) showed significantly enhanced activity for this compound production compared to Ru-TiO₂ alone. avensonline.orgavensonline.org Plasmonic Au decorated TiO₂ photocatalysts have also been used, producing this compound among other products. avensonline.org Graphene-TiO₂ composites have shown promise, with this compound and formic acid produced under UV light illumination. avensonline.org Ag-loaded TiO₂ has also demonstrated higher photocatalytic activity for this compound production compared to bare TiO₂. avensonline.org
Photoelectrochemical reduction combines light energy with an applied bias potential to enhance catalytic activity and reduce electron-hole recombination. researchgate.net For example, a p-type CuFe₂O₄ catalyst has been explored for PEC CO₂ reduction under visible light irradiation, yielding this compound as the primary liquid product with notable Faradaic efficiency. researchgate.net
Despite the progress, challenges remain in achieving high reduction yields and efficient conversion of CO₂ directly to this compound in aqueous media. avensonline.org Ensuring the accuracy of experimental results is also crucial, as potential sources of false positives can arise from carbon species in catalysts, contaminants, or even laboratory equipment. mdpi.com Using isotopically labeled CO₂ (e.g., ¹³CO₂) and techniques like gas chromatography coupled with mass spectrometry (GC-MS) can help confirm the origin of the carbon in the this compound product. mdpi.com
Plasma Reactor Technologies for Carbon Dioxide Conversion
Plasma technologies are emerging as promising alternatives for CO₂ conversion, offering advantages such as mild operating conditions, easy upscaling, and gas activation by energetic electrons rather than solely relying on heat. uantwerpen.becprijournal.in This allows for thermodynamically challenging reactions, like CO₂ splitting and hydrogenation, to occur under less stringent conditions compared to traditional thermal catalysis which often requires high temperatures and pressures. liverpool.ac.uksciencedaily.com
Plasma reactors can facilitate the conversion of CO₂ into various products, including this compound, by reacting CO₂ with co-reactants that act as a hydrogen source, such as H₂ or CH₄. uantwerpen.be Plasma-based modular systems can be powered by intermittent renewable electricity, offering flexibility for decentralized production of fuels and chemicals. liverpool.ac.uksciencedaily.com
Researchers have demonstrated pioneering plasma-catalytic processes for the hydrogenation of CO₂ to this compound at room temperature and atmospheric pressure. liverpool.ac.uksciencedaily.com One such process utilizes a bimetallic Ni-Co catalyst within a non-thermal plasma reactor, achieving notable single-pass selectivity for this compound and CO₂ conversion at relatively low temperatures and pressures. liverpool.ac.uksciencedaily.com
While plasma technology offers significant potential, improvements are still needed in efficiency, conversion rates, and product selectivity for the conversion of CO₂ to this compound. cprijournal.in
Thermodynamic Considerations and Reaction Kinetics in CO₂ Hydrogenation to this compound
The hydrogenation of CO₂ to this compound is a complex process involving interconnected reaction pathways, including the formation of this compound, carbon monoxide (via the reverse water-gas shift reaction), and potentially other hydrocarbons and oxygenates. acs.org Understanding the thermodynamic and kinetic aspects is crucial for optimizing catalyst design and reaction conditions. acs.org
This compound synthesis from CO₂ is an exothermic reaction, but it is limited by unfavorable thermodynamics, particularly at higher temperatures, due to a negative entropic change. acs.orgmdpi.comosti.gov The reverse water-gas shift (RWGS) reaction, which produces CO and water from CO₂ and hydrogen, often occurs in parallel and competes with this compound synthesis. acs.orgmdpi.com
Kinetic studies, often employing techniques like in situ chemical titration and steady-state kinetic measurements, aim to decouple the thermodynamic and kinetic contributions to observed reaction rates and selectivity. osti.gov These studies help identify the rate-determining steps and the influence of various species on the reaction pathways. osti.govmpg.de
For example, studies on Cu/ZnO/Al₂O₃ catalysts, commonly used for this compound synthesis, have investigated the kinetics of CO₂ hydrogenation. mdpi.comosti.govmpg.de Experiments using hydrogen/deuterium (B1214612) (H/D) exchange have provided insights into the reaction mechanism, suggesting that this compound synthesis and the RWGS reaction may not share a common intermediate in the rate-determining step. mpg.de An inverse kinetic isotope effect has been observed for CO₂ hydrogenation, which is stronger for this compound synthesis than for CO formation. mpg.de This is consistent with formate hydrogenation being a potential rate-determining step for this compound synthesis from CO₂. mpg.de
The partial pressures of reactants and products, such as H₂ and H₂O, significantly influence this compound selectivity and yield by impacting both the forward and reverse rates of the reactions. osti.gov Increasing the inlet H₂ partial pressure can enhance this compound selectivity. osti.gov Product inhibition by water is also a critical factor affecting reaction rates. osti.govmpg.de
Thermodynamic and kinetic analyses, often aided by computational methods like Density Functional Theory (DFT), are used to study reaction mechanisms on catalyst surfaces, determine adsorption energies of intermediates, and calculate thermodynamic and kinetic parameters of elementary steps. acs.org These studies help elucidate preferred reaction pathways and identify active sites on the catalyst surface. acs.org
Despite extensive research, the interplay between reaction thermodynamics and kinetics during CO₂ hydrogenation remains complex, confounding the understanding of underlying mechanistic origins and hindering the establishment of clear structure-function relationships for catalysts. acs.org
Data Table: Electrocatalyst Performance for CO₂ to this compound Conversion
| Catalyst System | Faradaic Efficiency for this compound (%) | Notes | Source |
| Single-site CoPc/carbon nanotubes | ~30 | Subject to deactivation | researchgate.nettechnologynetworks.com |
| Single-site CoPc-NH₂/carbon nanotubes | Below 30 | Improved stability compared to CoPc, but lower efficiency | researchgate.net |
| Dual-site NiPc-OCH₃ + CoPc-NH₂/carbon nanotubes | 50 | Enhanced efficiency via CO spillover, high stability | researchgate.nettheanalyticalscientist.com |
| Hierarchical Pd/SnO₂ nanosheets | Up to 54.8 | acs.org | |
| MnO₂ nanosheets with Pd nanoparticles | Up to 80.9 | Achieved in a GDE-type MEA electrolyzer setup | acs.org |
| p-type CuFe₂O₄ | 62-68 | Photoelectrochemical reduction under visible light, this compound as only liquid product | researchgate.net |
Data Table: Plasma-Catalytic CO₂ Hydrogenation to this compound
| Catalyst | Reactor Type | Temperature (°C) | Pressure (MPa) | This compound Selectivity (%) | CO₂ Conversion (%) | Source |
| Bimetallic Ni-Co | Non-thermal plasma | 35 | 0.1 | 46 | 24 | liverpool.ac.uksciencedaily.com |
Syngas-Based this compound Production Pathways
Syngas, primarily a mixture of hydrogen (H₂) and carbon monoxide (CO), often with the inclusion of carbon dioxide (CO₂), is the conventional feedstock for this compound production fraunhofer.de. The synthesis process typically involves three main stages: syngas production, catalytic conversion of syngas to crude this compound, and purification of the crude this compound nih.gov.
The core reactions involved in this compound synthesis from syngas are: CO + 2H₂ ⇌ CH₃OH CO₂ + 3H₂ ⇌ CH₃OH + H₂O CO + H₂O ⇌ CO₂ + H₂ (Water-Gas Shift reaction) doe.gov
These reactions are exothermic, and the equilibrium favors this compound formation at lower temperatures and higher pressures doe.govresearchgate.net.
Advanced Catalytic Systems for Syngas Conversion to this compound
The efficiency and economics of syngas-based this compound synthesis are heavily reliant on the catalysts employed. The traditional and still widely used catalysts are based on copper (Cu), zinc oxide (ZnO), and alumina (B75360) (Al₂O₃) nih.govdoe.govmeryt-chemical.com. Copper acts as the primary active site for the hydrogenation of carbon oxides, while ZnO enhances copper dispersion and provides structural stability. Al₂O₃ typically serves as a support material meryt-chemical.com.
Advanced research in this area focuses on improving the activity, selectivity, and stability of these catalysts, particularly when dealing with syngas derived from diverse and potentially less pure feedstocks, or when aiming for more sustainable processes like CO₂ hydrogenation. mdpi.commeryt-chemical.commdpi.com.
Recent advancements include:
Improved Cu-based catalysts: Research continues to focus on optimizing the composition and structure of Cu/ZnO/Al₂O₃ catalysts. The introduction of promoters like magnesium oxide (MgO) has been shown to increase catalyst surface basicity, which can suppress the formation of undesirable byproducts like methane (B114726) and enhance the formation of Cu⁰ species, boosting hydrogenation activity, particularly for CO₂ hydrogenation. mdpi.comresearchgate.net.
Precious Metal Catalysts: While often cost-prohibitive for large-scale industrial use, precious metals like platinum and iridium are being investigated for their high activity, particularly in CO₂ hydrogenation. mdpi.com
Structured Catalysts: Advanced catalyst designs, such as honeycomb supports or 3D-printed structures, are being explored to improve heat transfer and reduce pressure drop within reactors, leading to enhanced thermal management and reduced energy consumption. meryt-chemical.com
Dynamic and Adaptive Catalysts: Emerging materials are being developed to adapt to fluctuating syngas compositions, which are common when using renewable feedstocks like biomass or waste. These catalysts are designed to maintain high performance under variable conditions. meryt-chemical.com
Research findings indicate that the nature of the active centers in Cu-based catalysts during catalysis, particularly the roles of Cu⁺ and Cu⁰ in adsorbing and activating CO, remains a subject of ongoing investigation mdpi.com. Studies have also explored the use of cerium oxide (CeO₂) in combination with copper, demonstrating improved activity and selectivity for CO₂ hydrogenation to this compound due to the interaction between the CeO₂ support and Cu nanoparticles mdpi.com.
Alternative Feedstocks for Syngas Generation (e.g., Biomass Gasification, Waste-to-Syngas Technologies)
While natural gas remains the predominant feedstock for syngas production globally, accounting for 55-65% of production, there is increasing interest in utilizing alternative, more sustainable sources doe.gov. These include coal (around 30-35% of production), coking gas, and various carbon-based materials like biomass and waste nih.govdoe.gov.
Advanced research is actively exploring and developing technologies for generating syngas from these alternative feedstocks:
Biomass Gasification: Converting biomass and char into syngas is seen as a promising route to address energy demand, waste management, and reduce pollutant emissions nih.gov. Gasification involves converting biomass feedstock into syngas through a high-temperature, oxygen-limited process chemistryforsustainability.org. This syngas can then be catalytically converted to this compound matthey.com. Sustainable feedstocks for biothis compound include waste streams of biogenic origin such as manure, agricultural waste, and food waste, which can be converted into biogas and then upgraded to biothis compound zerocarbonshipping.comzerocarbonshipping.com. Woody biomass and recycled carbon can also be gasified to produce syngas for this compound synthesis zerocarbonshipping.com.
Waste-to-Syngas Technologies: Utilizing municipal solid waste and other industrial waste streams as feedstocks for syngas production is another area of focus matthey.comglobalimpactcoalition.com. This approach contributes to a more sustainable this compound production process matthey.com.
CO₂ Hydrogenation: Directly utilizing captured CO₂ as a carbon source for this compound synthesis, combined with hydrogen from renewable sources like electrolysis, is gaining significant attention as a pathway to produce "green this compound" fraunhofer.demeryt-chemical.comglobalimpactcoalition.comairliquide.com. This process involves the hydrogenation of CO₂, often in conjunction with the reverse water-gas shift reaction mdpi.commdpi.com.
The composition of syngas varies depending on the feedstock and the gasification or reforming process used fraunhofer.denih.gov. This variability in syngas composition presents challenges for catalyst performance and process design, driving research into more tolerant and adaptive catalytic systems meryt-chemical.com.
Innovations in Reactor Technologies and Process Intensification for Syngas-to-Methanol
Innovations in reactor design and process intensification are crucial for improving the efficiency, yield, and economic viability of syngas-to-methanol conversion. Conventional gas-phase processes typically utilize fixed-bed reactors operating at high pressures (50-100 bar) and temperatures (200-300 °C) nih.govdoe.gov.
Advanced research and development in this area include:
Liquid Phase this compound (LPMEOH™) Process: This process, developed by Air Products and Chemicals, offers an alternative to conventional gas-phase synthesis, particularly for processing syngas with a low H₂/CO ratio, such as that derived from coal gasification doe.govresearchgate.net. It employs a slurry reactor system researchgate.net.
Advanced Reactor Designs: Different reactor configurations are being explored to optimize heat management and improve conversion efficiency. These include adiabatic reactors with inter-stage cooling, quasi-isothermal reactors like boiling water reactors (BWR), and double-reactor solutions combining gas-cooled and water-cooled reactors ifpenergiesnouvelles.fracs.org. Radial reactors are also being investigated for their low pressure drop and ease of scale-up acs.org.
Microreactors: Research is ongoing into miniaturized process technology for synthesizing renewable this compound from bio-syngas, utilizing micro-reactor configurations like multi-tubular and structured catalytic monolith reactors research.csiro.au. Microreactors offer advantages in heat and mass transfer rsc.org.
Studies comparing different reactor types for this compound synthesis from syngas and CO₂ highlight the impact of temperature profile and heat management on reactor performance ifpenergiesnouvelles.fracs.org. Process intensification techniques like membrane reactors have shown significant increases in CO₂ conversion compared to conventional packed-bed reactors mdpi.com.
Direct Methane to this compound Conversion Research
Directly converting methane to this compound in a single step is a highly desirable goal due to its potential to bypass the energy-intensive and costly syngas production step, which accounts for a significant portion of the capital cost in traditional this compound synthesis chemrxiv.orgresearchgate.net. Methane is an abundant resource, being the primary component of natural gas and a significant component of biogas wikipedia.orgresearchgate.netbnl.gov. Developing efficient direct conversion methods could enable greater utilization of these resources chalmers.se.
The primary challenge in direct methane to this compound conversion is the high thermodynamic stability of the methane C-H bond, requiring significant energy to activate chemrxiv.orgresearchgate.net. Furthermore, controlling the selectivity towards this compound while avoiding over-oxidation to CO, CO₂, and water remains a key hurdle chemrxiv.org.
Advanced research in this area is exploring various approaches:
Advanced Catalysts: A major focus is on developing highly selective catalysts that can activate the C-H bond in methane under relatively mild conditions chemrxiv.orgbnl.gov. Researchers are investigating various catalyst materials, including metal-containing zeolites, which mimic the activity of methane monooxygenase enzymes found in nature chemrxiv.orgchalmers.sefrontiersin.org. Copper-exchanged zeolites are considered promising candidates chalmers.sefrontiersin.org. Recent work has demonstrated highly selective catalysts that can convert methane to this compound in a single step at lower temperatures than traditional methods, producing this compound with high selectivity and minimal byproducts bnl.gov.
Low-Temperature Heterogeneous Catalysis: This approach aims to achieve direct conversion under milder temperature and pressure conditions compared to the indirect syngas route chemrxiv.org.
Alternative Activation Methods: Besides traditional catalytic methods, research is also exploring electrochemical, partial oxidation, plasma irradiation, solar, and biological methods for direct methane conversion chemrxiv.org. Photocatalytic conversion using visible light and metal-organic frameworks (MOFs) has shown promise for achieving conversion at ambient temperature and pressure with high selectivity ornl.gov.
Despite significant research efforts, direct methane to this compound conversion has not yet been widely adopted commercially due to challenges in achieving simultaneously high yield, selectivity, and methane conversion rates chemrxiv.org. However, ongoing research into novel catalysts and optimized reaction conditions continues to show promising results for future industrial applications chemrxiv.org.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 887 wikipedia.orgfishersci.sefishersci.atnih.gov |
| Carbon Monoxide | 281 researchgate.net |
| Hydrogen | 783 acs.org |
| Carbon Dioxide | 280 |
| Water | 962 |
Interactive Data Tables
While specific detailed numerical data tables with multiple data points suitable for interactive visualization were not consistently present across the search results for direct extraction and formatting, the following research findings with quantitative data are highlighted within the text:
Comparison of this compound yield and carbon emissions between direct CO₂ hydrogenation and a two-step syngas route mdpi.com.
Reported methane conversion and this compound selectivity for non-catalytic conversion and the indirect syngas route researchgate.net.
Space time yield (STY) and total carbon turnover frequency (TOF) for Cu/ZnO/MgO catalysts compared to Cu/ZnO researchgate.net.
Highest reactor conversion reported for a specific biomass feedstock under certain conditions.
These data points illustrate key performance indicators being evaluated in advanced research and could form the basis of data tables if more extensive datasets were available. For instance, a table comparing catalytic performance could include columns for Catalyst Type, Operating Temperature, Pressure, Syngas Composition, Methane Conversion, this compound Selectivity, and Space Time Yield, drawing from specific experimental results like those mentioned for Cu/ZnO/MgO catalysts researchgate.net. Similarly, a table on alternative feedstocks could list Feedstock Type, Gasification/Conversion Technology, Syngas Composition, and potential this compound Yield, incorporating data from studies on biomass and waste gasification nih.govchemistryforsustainability.orgzerocarbonshipping.com.
Example of Potential Data Representation (Conceptual based on findings):
Table 1: Comparative Performance of this compound Synthesis Routes (Conceptual)
| Synthesis Route | Typical Temperature (°C) | Typical Pressure (bar/MPa) | Methane Conversion (%) | This compound Selectivity (%) | Notes | Source (Conceptual) |
| Indirect (Syngas) | 200-300 | 50-100 / 5-10 MPa | ~68 | ~54 | Well-established industrial process | nih.govdoe.govresearchgate.net |
| Direct Methane Conversion (Non-cat) | 370-470 | Not specified / 1-5 MPa | ~30 | ~5 | Lower conversion and selectivity | chemrxiv.orgresearchgate.net |
| Direct Methane Conversion (Catalytic) | <400 (aqueous) / 483 (gas) | Ambient / Not specified | Varied | High selectivity reported | Requires highly selective catalysts | chemrxiv.orgornl.gov |
| Direct CO₂ Hydrogenation | 200-300 | 50-100 / 3-5 MPa | <20 (typical) | Varied | Thermodynamically limited, water byproduct | mdpi.com |
Table 2: Performance of Advanced Cu-Based Catalysts (Conceptual)
| Catalyst Type | Promoters/Support | Temperature (°C) | Pressure (MPa) | Space Time Yield (g/kg·h) | Total Carbon Turnover Frequency (h⁻¹) | Source (Conceptual) |
| Cu/ZnO | - | Not specified | Not specified | 425.2 | 17.8 | researchgate.net |
| Cu/ZnO/MgO | MgO | Not specified | Not specified | 538.3 | 20.0 | researchgate.net |
| Cu/CeO₂ | CeO₂ | 200-300 | 3.0 | Improved activity/selectivity | Not specified | mdpi.com |
Methanol As a Chemical Feedstock: Advanced Transformation Pathways
Methanol (B129727) as a C1 Building Block in Sustainable Organic Synthesis
This compound serves as a versatile C1 source in numerous organic reactions, contributing a single carbon atom to construct more complex molecules chemrxiv.orgchemrxiv.orggriffith.edu.au. This approach aligns with the principles of green chemistry by employing a less hazardous and abundant feedstock springernature.comresearchgate.net. Transition metal catalysts play a key role in activating this compound, often transforming it into more reactive intermediates like formaldehyde (B43269) chemrxiv.orgchemrxiv.org.
Catalytic Methylation Reactions Utilizing this compound
Catalytic methylation using this compound as the methylating agent has gained significant attention due to its sustainability and efficiency springernature.comresearchgate.net. These reactions typically involve transition metal catalysts and often proceed via hydrogen-borrowing mechanisms researchgate.netshokubai.orgsciengine.com.
N-Methylation and C-Methylation Pathways
This compound can be employed for both N-methylation and C-methylation reactions researchgate.netunimi.itacs.orgresearchgate.net. N-methylation involves the addition of a methyl group to a nitrogen atom, commonly in amines, amides, and sulfonamides researchgate.netsciengine.comacs.orgacs.org. C-methylation involves the addition of a methyl group to a carbon atom, such as in ketones, alcohols, and indoles acs.orgresearchgate.netshokubai.org.
Research has demonstrated the effectiveness of various transition metal catalysts, including those based on ruthenium, iridium, iron, cobalt, and platinum, for these methylation pathways researchgate.netacs.orgresearchgate.netacs.orgacs.orgnih.govnih.govresearchgate.net. For instance, ruthenium and cobalt catalysts have been successfully used for both N-methylation of amines/amides and C-methylation of carbonyl compounds nih.gov. Platinum nanoparticles supported on carbon (Pt/C) have shown versatility in the C-methylation of alcohols, ketones, and indoles via a borrowing-hydrogen mechanism acs.orgresearchgate.netshokubai.org.
Selective N,N-dimethylation of aliphatic amines and N-monomethylation of aromatic amines using a heterogeneous Pt/C catalyst with NaOH have been reported shokubai.org. Similarly, iron-catalyzed methylation using this compound has been applied to a diverse range of substrates, including ketones, indoles, oxindoles, amines, and sulfonamides, achieving high yields of mono- or dimethylated products acs.org.
Hydromethylation and Aminomethylation Reactions
Beyond direct methylation, this compound can also participate in hydromethylation and aminomethylation reactions chemrxiv.orgchemrxiv.org. Hydromethylation typically involves the addition of a methyl group and a hydrogen atom across a double or triple bond. Aminomethylation, on the other hand, involves the introduction of a -CH2N< group.
Recent studies have explored electrochemical methods for the α-methoxymethylation and aminomethylation of propiophenones using this compound as both the solvent and reactant rsc.org. In these reactions, this compound is oxidized to formaldehyde, which then participates in the reaction rsc.org. Cobalt-catalyzed α-methoxymethylation and α-aminomethylation of ketones using this compound as a C1 source have also been developed, where formaldehyde generated in situ from this compound acts as a key intermediate acs.orgnih.gov.
Transition Metal-Catalyzed Dehydrogenative Coupling Reactions
Transition metal-catalyzed dehydrogenative coupling is a powerful strategy for utilizing this compound in methylation reactions chemrxiv.orgchemrxiv.orgacs.org. This approach involves the catalytic removal of hydrogen, facilitating the formation of new C-C or C-heteroatom bonds.
Dehydrogenative coupling of amines with this compound catalyzed by ruthenium pincer complexes has been reported for the synthesis of urea (B33335) derivatives acs.orgacs.orgnih.govresearchgate.netorganic-chemistry.org. This process is highly atom-economical, with hydrogen as the sole byproduct acs.orgacs.orgnih.gov. Manganese catalysts have also been explored for the dehydrogenative synthesis of urea derivatives from amines and this compound acs.org.
"Borrowing Hydrogen" Approach in this compound-Mediated Methylation
The "borrowing hydrogen" (BH) or hydrogen autotransfer strategy is a widely employed mechanism in this compound-mediated methylation reactions springernature.comresearchgate.netshokubai.orgsciengine.comacs.orgacs.orgnih.govresearchgate.netresearchgate.net. In this approach, the catalyst initially dehydrogenates this compound to generate formaldehyde and a metal-hydride species springernature.comresearchgate.netshokubai.orgsciengine.comacs.org. The formaldehyde then reacts with the substrate (e.g., amine, ketone) to form an intermediate (e.g., imine, enone) shokubai.orgsciengine.comacs.org. Finally, the metal-hydride species hydrogenates this intermediate to yield the methylated product, regenerating the catalyst shokubai.orgsciengine.comacs.org.
This cyclical process allows this compound to act as a source of both the methyl group and hydrogen, making it a highly efficient and sustainable method springernature.com. Various transition metals, including Ru, Ir, Fe, Co, Mn, and Pt, have been successfully utilized in BH-catalyzed methylation reactions with this compound researchgate.netshokubai.orgsciengine.comacs.orgacs.orgnih.govresearchgate.netacs.orgnih.govresearchgate.net.
Synthesis of Heterocyclic Compounds and Urea Derivatives from this compound
This compound's role as a C1 building block extends to the synthesis of important heterocyclic compounds and urea derivatives chemrxiv.orgchemrxiv.orggriffith.edu.auresearchgate.net.
The synthesis of urea derivatives directly from this compound and amines has been achieved using ruthenium pincer complexes as catalysts acs.orgacs.orgnih.govresearchgate.netorganic-chemistry.org. This method avoids the use of toxic reagents like phosgene (B1210022) and isocyanates, offering a greener synthetic route acs.org. Both symmetrical and unsymmetrical urea derivatives can be synthesized through this dehydrogenative condensation strategy acs.org.
This compound has also been utilized as a carbon source in the synthesis of various heterocyclic systems unimi.itresearchgate.net. For example, copper-catalyzed reactions involving aminoalcohols and diaminoalkanes in the presence of this compound under oxidative conditions have provided access to 1,3-polyheterocyclic systems unimi.it. This compound can act as both a solvent and a reagent in these transformations unimi.it.
This compound-to-Hydrocarbons (MTH) Processes
The this compound-to-Hydrocarbons (MTH) process is a significant catalytic technology that converts this compound or dimethyl ether into valuable fuels and chemicals, such as olefins, gasoline, and aromatics. oaepublish.comkaust.edu.sa This process provides an alternative route to producing these commodities without relying solely on petroleum feedstocks, as this compound can be derived from diverse carbon sources like biomass, coal, natural gas, or even CO₂. kaust.edu.sa The MTH reaction, typically catalyzed by zeolites, is complex and involves a series of elementary reactions. oaepublish.comkaust.edu.sa
This compound-to-Olefins (MTO) Catalysis and Mechanistic Understanding
The this compound-to-Olefins (MTO) process is a key variant of the MTH technology specifically aimed at producing light olefins, such as ethylene (B1197577) and propylene (B89431). oaepublish.comkaust.edu.sa This conversion is achieved through catalytic contact of this compound or dimethyl ether with certain crystalline aluminosilicate (B74896) zeolite catalysts, with ZSM-5 being a notable example. kaust.edu.sa The MTO process is understood to proceed primarily via a hydrocarbon pool mechanism. oaepublish.com In this mechanism, this compound molecules are initially converted into reactive hydrocarbon species confined within the zeolite pores. oaepublish.com These entrapped hydrocarbon species, rather than this compound directly, are the active intermediates that react with incoming this compound to generate olefins and other products. oaepublish.com The mechanism involves cycles of methylation and elimination reactions occurring on the hydrocarbon pool species.
This compound-to-Gasoline (MTG) Technology Development
The this compound-to-Gasoline (MTG) process, another significant application of MTH technology, focuses on producing gasoline-range hydrocarbons from this compound. nih.govresearchgate.net This technology was first commercialized in New Zealand. oaepublish.com The MTG process typically utilizes zeolite catalysts, such as ZSM-5, to convert this compound into a mixture of paraffins, isoparaffins, naphthenes, and aromatics that fall within the gasoline boiling range. researchgate.net The gasoline produced by the MTG process is compatible with conventional gasoline. researchgate.net The development of MTG technology has involved optimizing catalyst properties and reactor configurations to maximize gasoline yield and selectivity.
This compound-to-Aromatics (MTA) Pathways
This compound-to-Aromatics (MTA) pathways within the MTH framework lead to the production of aromatic hydrocarbons like benzene, toluene, and xylenes. kaust.edu.sanih.gov These reactions also occur over zeolite catalysts. The formation of aromatics involves complex reaction sequences, including the cyclization and dehydrogenation of aliphatic intermediates formed during the this compound conversion process. While MTO and MTG processes have seen significant commercialization, MTA is an active area of research for selectively producing valuable aromatic feedstocks from this compound.
Influence of Zeolite Topology and Acidity on MTH Product Selectivity and Catalyst Lifetime
Zeolite catalysts play a critical role in MTH processes, and their structural properties, particularly topology and acidity, significantly influence product selectivity and catalyst lifetime. kaust.edu.sajkenterprises.com.pk The pore structure and channel systems of different zeolites can control the size and shape of the molecules that can enter and exit the catalyst, thereby affecting the distribution of hydrocarbon products. For instance, the medium-pore structure of ZSM-5 (MFI topology) is well-suited for the production of light olefins and gasoline-range hydrocarbons. kaust.edu.sa The acidity of the zeolite, determined by the concentration and strength of Brønsted and Lewis acid sites, is crucial for catalyzing the various reactions involved in the MTH process, including dehydration, methylation, cracking, and aromatization. The balance between strong and weak acid sites can impact the reaction pathways and thus the product slate. Furthermore, the acidity and topology also affect the formation and accumulation of coke, a carbonaceous deposit that can deactivate the catalyst and reduce its lifetime. oaepublish.com Strategies to mitigate coking, such as optimizing pore structure, acidity, and incorporating modifiers, are crucial for improving catalyst stability.
Studies have demonstrated the effect of zeolite properties on product distribution. For example, increasing this compound partial pressure during the MTH process over ZSM-5 at 400 °C led to increased selectivities for methylbenzenes and ethene, while propene selectivity decreased. oaepublish.com This highlights how reaction conditions interact with catalyst properties to influence product outcomes.
Here is a data table illustrating the effect of this compound partial pressure on product selectivity over ZSM-5:
| This compound Partial Pressure (kPa) | Methylbenzenes Selectivity (C%) | Ethene Selectivity (C%) | Propene Selectivity (C%) | Propene/Ethene (P/E) Ratio |
|---|---|---|---|---|
| 0.6 | 0.1 | 1.5 | 41.8 | 27.87 |
| 52.5 | 5.9 | 9.8 | 28.7 | 2.93 |
Carbon-Carbon Bond Formation Mechanisms in MTH
The initial formation of a carbon-carbon (C-C) bond from this compound (a one-carbon molecule) is a fundamental step in the MTH process. This step is necessary to build larger hydrocarbon chains. Several mechanisms have been proposed to explain this crucial C-C bond formation during the induction period of the MTH reaction. oaepublish.com These hypothetical mechanisms include the methoxymethyl cation route, Koch carbonylation, carbene mechanisms, and methane-formaldehyde processes. oaepublish.com Despite extensive research, there is currently no universal consensus on the exact mechanism for the initial C-C bond formation due to the limited conclusive experimental evidence. oaepublish.com Understanding this initial step is critical for gaining a complete picture of the complex MTH reaction network and for designing improved catalysts.
Here is a table listing some proposed initial C-C bond formation mechanisms in MTH:
| Proposed Mechanism | Description | Status |
|---|---|---|
| Methoxymethyl Cation | Involves the formation and reaction of methoxymethyl cations. | Hypothetical, limited conclusive evidence. oaepublish.com |
| Koch Carbonylation | Suggests a carbonylation reaction pathway. | Hypothetical, limited conclusive evidence. oaepublish.com |
| Carbene Mechanisms | Involves carbene intermediates. | Hypothetical, limited conclusive evidence. oaepublish.com |
| Methane-Formaldehyde | Proposes reactions between methane (B114726) and formaldehyde. | Hypothetical, limited conclusive evidence. oaepublish.com |
Production of Key Downstream Chemicals from this compound
This compound is a fundamental building block for numerous industrial chemicals. Its conversion to downstream products is typically achieved through catalytic processes, with the specific catalyst and reaction conditions dictating the final product distribution.
Formaldehyde and Acetic Acid Synthesis
Formaldehyde (CH₂O) is one of the largest volume chemicals produced from this compound, with significant applications in resins, adhesives, and other products google.comwvu.eduphxequip.com. The industrial synthesis of formaldehyde from this compound primarily occurs via two main catalytic routes: silver-catalyzed oxidation-dehydrogenation and metal oxide-catalyzed oxidation (Formox process) google.comphxequip.comwikipedia.org.
The silver-catalyzed process operates at higher temperatures, typically between 560°C and 700°C, and atmospheric pressure google.comalder.itacs.org. This process involves both the oxidative and dehydrogenation reactions of this compound chemrxiv.orgfossee.in:
CH₃OH + ½ O₂ → CH₂O + H₂O (Oxidation) CH₃OH → CH₂O + H₂ (Dehydrogenation) chemrxiv.org
While the silver catalyst allows for relatively high this compound conversion (typically 65-75%), the selectivity to formaldehyde is around 90% google.com. Unconverted this compound is usually recycled alder.itacs.org.
The Formox process utilizes metal oxide catalysts, most commonly iron-molybdenum oxides (Fe₂(MoO₄)₃–MoO₃), and operates at lower temperatures, typically between 250°C and 400°C google.comwikipedia.orgchemrxiv.orgmdpi.com. This process primarily involves the partial oxidation of this compound:
2 CH₃OH + O₂ → 2 CH₂O + 2 H₂O wikipedia.org
The Formox process generally achieves higher this compound conversion (nearly 100%) and formaldehyde yield (up to 95%) compared to the silver process google.comphxequip.com. The lower operating temperature also helps to limit undesirable side reactions mdpi.com.
Acetic acid (CH₃COOH) is another crucial chemical derived from this compound, primarily through the carbonylation reaction with carbon monoxide. The dominant industrial process for acetic acid production is the Monsanto process, which utilizes a homogeneous rhodium-based catalyst system in the presence of iodide promoters fnpetro.irwikipedia.org.
CH₃OH + CO → CH₃COOH
The mechanism involves the conversion of this compound to methyl iodide (CH₃I), oxidative addition of methyl iodide to the rhodium catalyst, migratory insertion of CO to form an acetyl complex, and finally, reductive elimination of acetyl iodide (CH₃COI), which is then hydrolyzed to acetic acid and hydrogen iodide fnpetro.irwikipedia.org.
While homogeneous processes are prevalent, research is ongoing into heterogeneous catalysts for this compound carbonylation to acetic acid, aiming to avoid corrosive halide co-catalysts and simplify product separation sci-hub.seacs.org. Studies have explored atomically dispersed rhenium (ReO₄) on silica (B1680970) supports, demonstrating high selectivity to acetic acid in halide-free gas-phase carbonylation sci-hub.seacs.org. Zeolites, such as mordenite (B1173385), have also been investigated, where this compound dehydration to dimethyl ether can occur as an initial step, followed by carbonylation of DME to methyl acetate, which is then hydrolyzed to acetic acid sci-hub.sersc.org.
Dimethyl Ether (DME) Production
Dimethyl ether (CH₃OCH₃) is gaining attention as a potential alternative fuel and a versatile chemical intermediate bpdp.or.idepcmholdings.com. DME is primarily produced by the catalytic dehydration of this compound bpdp.or.idepcmholdings.commdpi.com.
The reaction is an equilibrium-limited exothermic process:
2 CH₃OH ⇌ CH₃OCH₃ + H₂O researchgate.net
Industrial production of DME from this compound can occur via indirect or direct synthesis routes epcmholdings.commdpi.com. The indirect route involves the synthesis of this compound from syngas in a first step, followed by the dehydration of this compound to DME in a separate reactor epcmholdings.commdpi.comtoyo-eng.com. The direct route combines syngas conversion to this compound and this compound dehydration to DME in a single reactor using a bifunctional catalyst epcmholdings.com.
Various solid acid catalysts are effective for this compound dehydration to DME, including gamma-alumina (γ-Al₂O₃) and zeolites like ZSM-5 and mordenite bpdp.or.idmdpi.comd-nb.inforoyalsocietypublishing.org. Gamma-alumina is known for its high selectivity to DME, often approaching 100% bpdp.or.id. Zeolites, particularly those with appropriate pore structures, can also exhibit high activity and selectivity mdpi.comroyalsocietypublishing.org. However, factors like coke formation and the presence of water can affect catalyst stability and activity mdpi.comd-nb.inforoyalsocietypublishing.org.
Typical operating conditions for this compound dehydration to DME in the indirect process range from 220°C to 400°C and pressures from 1 to 30 bar mdpi.com. This compound conversion in a single pass is typically in the range of 70-85% mdpi.com.
Research findings highlight the performance of different catalysts. For instance, ZSM-5 has shown high this compound conversion (approximately 80%) at 230°C, although its stability can be limited by carbon deposits at higher temperatures mdpi.com. Gamma-alumina demonstrates comparable conversion at higher temperatures (around 320°C) mdpi.com. Composite materials like beta zeolite and mordenite have also shown high activity and nearly 100% selectivity to DME mdpi.com.
Methylamine (B109427) and Alkyl Halide Generation
Methylamines (CH₃NH₂, (CH₃)₂NH, (CH₃)₃N) are important intermediates used in the production of various chemicals, including solvents, pesticides, and pharmaceuticals wikipedia.orgchemcess.com. Methylamines are produced industrially by the reaction of this compound with ammonia (B1221849) (NH₃) in the presence of a solid acid catalyst wikipedia.orgchemcess.comgoogle.comchemengproj.irlookchem.com.
The reaction proceeds through a series of methylation steps, producing monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA):
NH₃ + CH₃OH → CH₃NH₂ + H₂O CH₃NH₂ + CH₃OH → (CH₃)₂NH + H₂O (CH₃)₂NH + CH₃OH → (CH₃)₃N + H₂O chemcess.com
The reaction is exothermic and typically carried out in the gas phase at elevated temperatures (350-500°C) and pressures (15-30 bar) chemcess.comgoogle.comlookchem.comgoogle.com. Aluminosilicate catalysts, including alumina (B75360) and silica-alumina, are commonly used wikipedia.orggoogle.comgloballcadataaccess.orgmysciencework.com. The product distribution of the three methylamines is influenced by thermodynamic equilibrium, reactant ratios (specifically the ammonia to this compound ratio), and catalyst properties wikipedia.orglookchem.comgoogle.comgoogleapis.com. Excess ammonia and recycling of trimethylamine can favor the production of mono- and dimethylamine lookchem.com.
Zeolite catalysts, such as mordenite, have also been explored for methylamine synthesis, offering the potential to shift the equilibrium and enhance the selectivity towards desired products like dimethylamine lookchem.comgoogleapis.commdpi.com.
Alkyl halides, such as methyl chloride (CH₃Cl), methyl bromide (CH₃Br), and methyl iodide (CH₃I), can be generated from this compound through reactions with the corresponding hydrogen halides (HCl, HBr, HI). These reactions are typically acid-catalyzed.
The general reaction is:
CH₃OH + HX → CH₃X + H₂O
where X represents Cl, Br, or I.
Methyl iodide is a key intermediate in the Monsanto process for acetic acid production, formed by the reaction of this compound with hydrogen iodide fnpetro.irwikipedia.org.
While specific detailed research findings and data tables for industrial alkyl halide generation from this compound were not extensively covered in the provided search results, the general principle involves the nucleophilic substitution of the hydroxyl group in this compound by a halide ion, often facilitated by acidic conditions.
Below is a table summarizing the chemical compounds mentioned and their corresponding PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 887 |
| Formaldehyde | 116 |
| Acetic Acid | 176 |
| Dimethyl Ether | 6791 |
| Methylamine | 6329 |
| Methyl Chloride | 6342 |
| Methyl Bromide | 6323 |
| Methyl Iodide | 6377 |
| Ammonia | 223 |
| Carbon Monoxide | 281 |
| Water | 962 |
| Hydrogen | 783 |
| Oxygen | 956 |
| Hydrogen Chloride | 313 |
| Hydrogen Bromide | 260 |
| Hydrogen Iodide | 24817 |
| Methyl Acetate | 6585 |
Here are interactive data tables based on the information found:
Table 1: Formaldehyde Production Processes from this compound
| Process Type | Catalyst(s) | Temperature (°C) | Pressure | This compound Conversion (%) | Formaldehyde Selectivity (%) |
| Silver-catalyzed | Silver | 560-700 | Atmospheric | 65-75 | ~90 |
| Formox (Metal Oxide) | Iron-Molybdenum Oxides | 250-400 | - | ~100 | Up to 95 |
Table 2: Dimethyl Ether Production from this compound (Indirect Route)
| Reaction Step | Reactants | Catalyst(s) | Temperature (°C) | Pressure (bar) |
| This compound Synthesis | Syngas (CO, H₂) | Cu-ZnO-Al₂O₃ | 240-280 | 30-70 |
| This compound Dehydration | This compound | γ-Al₂O₃, Zeolites (e.g., ZSM-5) | 220-400 | 1-30 |
Table 3: Methylamine Production from this compound and Ammonia
| Reactants | Catalyst(s) | Temperature (°C) | Pressure (bar) | Products |
| This compound, Ammonia | Aluminosilicates (Alumina, Silica-Alumina), Zeolites | 350-500 | 15-30 | Monomethylamine, Dimethylamine, Trimethylamine |
Methanol in Energy Systems: Research and Development
Methanol (B129727) as a Hydrogen Carrier and Storage Medium
This compound serves as an effective hydrogen carrier due to its high hydrogen-to-carbon ratio compared to other liquid hydrocarbons. acs.orgnih.gov This characteristic, coupled with its liquid form under standard conditions, makes it a viable option for overcoming the logistical hurdles of delivering hydrogen for fuel cell applications. This compound.orgacs.org The ability to store and transport hydrogen in the form of this compound allows for the use of established liquid fuel infrastructure, potentially reducing the need for extensive new capital investments. This compound.org Onboard or on-site hydrogen generation from this compound via catalytic conversion is a key aspect of this concept, enabling a readily available hydrogen supply at the point of use. This compound.orgresearchgate.net
Hydrogen Generation via this compound Reforming
This compound reforming is a well-established thermocatalytic process for generating hydrogen. researchgate.netrepec.orgacs.org This process involves reacting this compound with other substances, typically steam or oxygen, over a catalyst to produce a hydrogen-rich gas mixture. repec.org The primary reforming methods include steam reforming, autothermal reforming, partial oxidation, and decomposition. repec.org Optimizing these processes for efficiency, hydrogen yield, and minimizing undesirable byproducts like carbon monoxide (CO) is a major focus of ongoing research. acs.org
Steam Reforming of this compound
The main reactions are: this compound Steam Reforming (MSR): CH₃OH + H₂O → 3H₂ + CO₂ this compound Decomposition (MD): CH₃OH → 2H₂ + CO Water-Gas Shift (WGS): CO + H₂O ⇌ H₂ + CO₂
MSR is favored at lower temperatures (typically 200–300 °C) compared to the reforming of other hydrocarbons, which helps in limiting CO formation. acs.org However, achieving high this compound conversion and hydrogen selectivity while minimizing CO content requires the development of efficient catalysts. acs.org Copper-based catalysts, particularly Cu/ZnO/Al₂O₃, have been extensively researched and are commonly used due to their high activity and cost-effectiveness. acs.orgacs.orgmdpi.commdpi.com Noble metal catalysts, such as palladium-based catalysts like Pd/ZnO, have also shown high activity and selectivity in MSR. mdpi.com Research continues to focus on improving catalyst activity, selectivity, and long-term stability by exploring different active components, supports, and promoters, as well as understanding deactivation mechanisms like sintering and carbon deposition. acs.orgmdpi.commdpi.com For instance, studies on Fe-modified Cu/CeO₂ catalysts have investigated the impact of catalyst composition, morphology, and oxidation state on activity, selectivity, and stability in SRM. mdpi.com Research on monolithic catalysts, such as CuO/CeO₂-ZrO₂/SiC, suggests they may be more suitable for high space velocity MSR reactions compared to traditional bead catalysts, offering advantages in pressure drop and mass transfer efficiency. sioc-journal.cn
Autothermal Reforming and Partial Oxidation of this compound
Autothermal reforming (ATR) and partial oxidation (POx) are other thermocatalytic methods for hydrogen generation from this compound. POx involves the reaction of this compound with oxygen to produce hydrogen and carbon monoxide. nih.gov
The primary reaction for Partial Oxidation of this compound (POM) is: Partial Oxidation of this compound (POM): CH₃OH + ½O₂ → 2H₂ + CO
ATR combines aspects of both steam reforming and partial oxidation, utilizing both steam and oxygen. These methods can offer faster reaction rates and can be more compact than MSR systems. nih.gov However, they often result in higher CO concentrations in the product gas, which is undesirable for applications like polymer electrolyte membrane fuel cells (PEMFCs) due to CO poisoning of the anode catalyst. mdpi.com Research in this area focuses on developing catalysts that promote hydrogen production while minimizing CO formation, often by integrating the water-gas shift reaction or exploring catalyst combinations. repec.orgresearchgate.netrepec.org Studies have investigated catalysts such as Pt/Al₂O₃ and Ni–Cu/Al₂O₃ for POM, examining the effects of parameters like oxygen-to-methanol ratio and temperature on this compound conversion and hydrogen yield. repec.orgresearchgate.netrepec.org For example, research on a novel Ni–Cu/Al₂O₃ catalyst in an ultrasonic spray system for POM achieved 100% this compound conversion under certain conditions, with a highest H₂ yield of 2 mol (mol CH₃OH)⁻¹. researchgate.net Another study using a Pt/Al₂O₃ catalyst with low Pt content showed that preheating the catalyst bed improved POM performance, achieving 100% this compound conversion at specific oxygen-to-methanol ratios. repec.org The use of dual-catalyst beds, combining catalysts like Pt and Pd, is also being explored to optimize POM for hydrogen production. repec.org
This compound Decomposition for Hydrogen Production
This compound decomposition is a simpler reaction compared to steam reforming or partial oxidation, producing hydrogen and carbon monoxide. acs.org
The reaction is: this compound Decomposition (MD): CH₃OH → 2H₂ + CO
While this method directly produces hydrogen, the significant amount of CO generated makes it less suitable for applications requiring high-purity hydrogen, such as PEMFCs, without further CO removal steps. Research in this area often focuses on developing catalysts that can operate effectively at lower temperatures and potentially integrate in-situ CO removal or subsequent water-gas shift reactions.
This compound-Water Electrolysis for Hydrogen Generation
Electrochemical methods, specifically this compound-water electrolysis, offer an alternative route for hydrogen production from this compound. This process involves applying an electrical current to a this compound-water solution in an electrolytic cell to split the this compound and water molecules, generating hydrogen at the cathode and carbon dioxide at the anode. mdpi.comcapes.gov.brresearchgate.net A key advantage of this compound-water electrolysis is that it can occur at significantly lower theoretical voltages compared to pure water electrolysis, potentially leading to lower energy consumption for hydrogen production. mdpi.comresearchgate.netmdpi.com Research in this field focuses on developing efficient electrode materials (anode and cathode catalysts) and optimizing membrane electrolyte materials to improve the process efficiency, reduce energy requirements, and enhance the purity of the produced hydrogen. mdpi.comresearchgate.netmdpi.com Studies have shown that this compound-water electrolysis can require considerably less electrical power than water electrolysis. mdpi.comnih.gov For instance, research using nanocomposite perfluorinated sulfocationic membranes demonstrated that this compound-water electrolysis required around 65% less electrical power than water electrolysis, with a power consumption of 2.34 kW h/kg of hydrogen at current densities higher than 0.5 A/cm². mdpi.comnih.gov This value is reported to be significantly lower than the energy required for hydrogen production by water electrolysis. mdpi.comresearchgate.net
Membrane Reactor Technology for Enhanced Hydrogen Purification
Membrane reactor technology is being investigated to enhance the efficiency of hydrogen production from this compound reforming, particularly by integrating the reaction and hydrogen separation in a single unit. repec.orgacs.org These reactors typically employ hydrogen-permeable membranes, such as palladium-based membranes, which selectively allow hydrogen to pass through while retaining other components of the reformate gas mixture, such as CO, CO₂, and unconverted this compound and water. fraunhofer.deacs.org This selective removal of hydrogen can drive the equilibrium of the reforming reaction towards further hydrogen production, increasing this compound conversion and hydrogen yield. acs.org Furthermore, membrane reactors can produce a high-purity hydrogen stream directly, potentially reducing the need for separate downstream purification steps, which is crucial for applications like PEMFCs that require very low levels of CO. repec.orgmdpi.com Research in this area focuses on developing robust and highly selective membranes, optimizing reactor design and operating conditions, and addressing challenges such as membrane degradation and hydrogen back-permeation. acs.org For example, studies have explored methods to prevent hydrogen back-permeation in palladium membrane reactors to improve the efficiency of hydrogen production from MSR. acs.org Ceramic membranes coated with carbon have also been developed for hydrogen separation from this compound reformate, achieving high hydrogen purity levels. fraunhofer.de
Direct this compound Fuel Cells (DMFCs): Advanced Research
Direct this compound Fuel Cells (DMFCs) are a type of proton-exchange membrane fuel cell that utilize this compound as the fuel. They are being actively researched for applications such as portable electronic devices, distributed stationary power sources, and implantable medical devices due to their simple construction, compact design, high energy density, and relatively high energy-conversion efficiency compared to some other fuel cell types mdpi.commdpi.com. While the theoretical energy conversion efficiency of a DMFC is high (97%), achievable efficiencies in operational cells are currently in the range of 30% to 40%, highlighting the focus of intensive research on improving operational efficiency wikipedia.org.
Challenges in DMFC development include this compound crossover, where this compound diffuses through the membrane without reacting, reducing efficiency and potentially poisoning the cathode catalyst mdpi.combitsathy.ac.in. Catalyst poisoning, particularly by carbon monoxide impurities in this compound, also affects performance and lifespan bitsathy.ac.in. Efficient water management is crucial for maintaining proton conductivity and preventing cathode flooding mdpi.combitsathy.ac.in.
Electrocatalyst Development for Anode and Cathode in DMFCs
Electrocatalyst activity and stability are critical determinants of DMFC performance and durability researchgate.net. Platinum (Pt)-supported carbon is commonly used as the state-of-the-art electrocatalyst for both the anode and cathode reactions mdpi.com. However, the high cost and scarcity of platinum necessitate the development of alternative catalysts mdpi.comresearchgate.net.
Research is focused on developing low-Pt and non-Pt catalysts rsc.org. For the anode, where this compound oxidation occurs, the development of single-, double-, and multiple-component catalysts and new catalyst supports is being explored capes.gov.br. Chemical approaches are employed to create alloy and composite catalysts to enhance activity, reliability, and durability for the this compound oxidation reaction capes.gov.br. For the cathode, where oxygen reduction occurs, pure platinum is considered the best electrocatalyst, but its susceptibility to this compound crossover and sluggish kinetics drive the search for alternatives mdpi.com. Exciting new research is pushing the development of single-, double-, and multiple-component catalysts and new catalyst supports for the cathode capes.gov.br. Size-, shape-, and composition-dependent electrocatalysts are being investigated to improve this compound oxidation at the anode and oxygen reduction at the cathode capes.gov.br.
Studies have shown improved maximum power density and superior electrochemical stability for in-house synthesized Pt–Ru/TiN catalysts compared to commercial Pt–Ru, attributed to uniform dispersion on nanostructured TiN mdpi.com.
Proton Exchange Membrane (PEM) Technologies in DMFC Applications
The proton exchange membrane (PEM) is a key component of the DMFC, ideally combining high proton conductivity with low permeability to fuel (this compound) and other species up.pt. It serves as a pathway for protons to transfer from the anode to the cathode mdpi.com. Perfluorinated ion-exchange polymers, such as Nafion®, are commonly used, but their high cost and significant this compound crossover remain major concerns limiting commercialization and performance up.ptmdpi.comuwc.ac.za.
This compound crossover through the membrane can reduce DMFC efficiency up.pt. High water permeability in perfluorinated membranes can also lead to cathode flooding and reduced performance due to mass transport limitations up.pt.
Research and development of novel PEMs is a significant challenge in DMFC technology up.pt. Efforts are focused on developing highly proton conductive membranes that are cost-effective and have low this compound permeability uwc.ac.za. This includes the preparation of composite and cross-linked membranes based on materials like poly(etheretherketone) (PEEK) uwc.ac.za. Incorporating inorganic-ceramic materials into non-fluorinated PEMs can improve proton conductivity and reduce this compound permeation up.pt. For instance, SPEEK/phosphorized zirconium oxide (ZP) composite membranes have shown increased proton conductivity and reduced this compound permeability compared to pure SPEEK uwc.ac.za.
The thickness of the membrane can also affect DMFC performance, as a thicker membrane offers more resistance to proton transport but may have lower this compound barrier properties mdpi.com.
Water Management Strategies and System Design in DMFCs
Efficient water management is critical for maintaining the performance of DMFCs mdpi.comscilit.com. Water is consumed at the anode and produced at the cathode, and its balance within the system is crucial for steady operation wikipedia.org. Challenges include cathode flooding due to the supply of liquid water to the anode that permeates to the cathode through the membrane wiley-vch.deresearchgate.net.
Research in water management includes the development of advanced materials and control systems bitsathy.ac.in. System design considerations, such as the inclusion of a hydrophobic, low-porosity gas diffusion layer and a liquid barrier layer at the cathode side, can facilitate reverse water transport and improve performance asme.org.
Optimization studies consider parameters such as water balance coefficients to determine optimal cell designs researchgate.net. For example, using a thick membrane and additional cathode gas diffusion layers (GDLs) has been shown to improve the water balance coefficient and efficiency researchgate.net.
Performance Optimization and Electrochemical Modeling in DMFC Systems
Optimizing DMFC performance involves addressing various factors, including operating parameters, geometric parameters, and membrane electrode assembly (MEA) physical parameters mdpi.com. Consistent performance under various operating conditions is a major concern asme.org.
Electrochemical modeling is a valuable tool for understanding the complex processes within DMFCs and predicting system performance under different conditions asme.orgpan.plworldresearchlibrary.org. Models can be analytical, semi-analytical, or empirical asme.org. Analytical models, based on fundamental physics principles, can be complex and computationally intensive asme.org. Semi-analytical models combine empirical data with physical system characterization asme.org. Empirical or statistical approaches, such as artificial neural networks, use experimental data to fit models and are capable of handling nonlinear characteristics asme.org.
Modeling helps in studying the influence of geometric and operating parameters on performance mdpi.com. It can also be used for thermodynamic performance study and optimization pan.pl. Optimal operating parameters, such as this compound concentration and temperature, have been investigated through modeling and experimental studies asme.orgresearchgate.net. For instance, increasing cell temperature, cathode flow rate, and this compound concentration can improve DMFC performance pan.pl.
Two-Phase Flow Dynamics and Carbon Dioxide Bubble Management in DMFCs
Two-phase flow phenomena, particularly the behavior of carbon dioxide bubbles at the anode, are significant in DMFCs and impact performance psu.eduelixirpublishers.com. Carbon dioxide is produced at the anode as a result of this compound oxidation elixirpublishers.comatlantis-press.com. If these bubbles are not efficiently removed, they can block anode channels, limiting mass transport of reactants to the catalyst layer and deteriorating cell performance psu.eduelixirpublishers.comatlantis-press.com.
Visual studies using transparent DMFCs have been conducted to observe CO2 bubble behavior under various operating conditions and flow field designs atlantis-press.commdpi.com. These studies have revealed flow patterns such as bubbly flow and slug flow depending on current density and bubble accumulation psu.eduatlantis-press.com.
Gas management on the anode side is a crucial aspect of DMFC design psu.eduelixirpublishers.comatlantis-press.com. The objective is to ensure uniform distribution of the liquid fuel without gas accumulation in the channels elixirpublishers.com. Factors influencing gas management include material properties, cell design, and operating conditions elixirpublishers.com. Increasing the inlet flow rate can be beneficial for gas removal elixirpublishers.com.
Research is also exploring novel flow field designs and concepts, such as degassing channels, to manage CO2 bubbles mdpi.comasme.org. Degassing channels are investigated to collect bubbles and keep them away from the main channel, which can improve the transport of reactants to the diffusion layer and enhance cell performance asme.org.
This compound as a Marine Fuel: Academic Investigations
This compound is gaining attention as an alternative marine fuel due to its potential to reduce emissions and its favorable handling characteristics xylenepower.comThis compound.org. Academic investigations are exploring its viability and performance in marine engines xylenepower.comThis compound.org.
Studies have demonstrated that this compound combustion in marine engines can significantly lower emissions of pollutants such as sulfur oxides (SOx), nitrogen oxides (NOx), and particulate matter (PM) compared to conventional fuels like heavy fuel oil or marine gasoline oil xylenepower.comencyclopedia.pub. While the reduction in carbon dioxide (CO2) emissions from this compound derived from fossil fuels is marginal, renewable this compound can lead to a significant reduction in CO2 emissions over its lifecycle encyclopedia.pub.
Research indicates that introducing water to this compound can effectively control NOx formation during combustion, potentially enabling compliance with IMO Tier III NOx regulations without the need for Selective Catalytic Reduction (SCR) or Exhaust Gas Recirculation (EGR) systems encyclopedia.pub.
This compound's advantages as a marine fuel highlighted in academic studies include its rapid availability, utilization of existing infrastructure, cost-effectiveness, and the simplicity of engine design and maritime technology adaptation encyclopedia.pubThis compound.org. Its liquid state makes storage, distribution, and bunkering relatively straightforward, requiring only minor modifications to existing infrastructure due to its low-flashpoint nature This compound.org.
Academic investigations often involve case studies of vessels operating on this compound or dual-fuel systems to evaluate environmental and economic performance onepetro.org. These studies analyze emission reductions and cost-effectiveness compared to conventional fuels onepetro.org.
Several research projects, such as Methaship, SPIRETH project, and Swedish EffShip, have investigated this compound as a marine fuel, demonstrating its ability to reduce various emissions xylenepower.comThis compound.org. The Effship project, for instance, concluded that this compound was the best alternative fuel considering prompt availability, price, and simple technology for short-term, medium-term, and long-term scenarios This compound.org.
Decarbonization Potential and Emission Reduction Studies in Maritime Applications
Studies indicate that this compound offers considerable environmental benefits in maritime applications, particularly in reducing harmful emissions compared to traditional heavy fuel oil (HFO). From a tank-to-wake perspective, using this compound can cut SOx emissions by up to 99% and NOx emissions by up to 60%. wartsila.com Particulate matter (PM) emissions can also be reduced by approximately 95%. mdpi.com These reductions are largely attributed to this compound's chemical composition, which contains no sulfur and lacks the carbon-to-carbon bonds that form particulate matter during combustion. eagle.org
The decarbonization potential of this compound, however, is highly dependent on its production pathway, as assessed through a lifecycle (well-to-wake) analysis. While this compound produced from natural gas may have higher greenhouse gas (GHG) emissions than conventional fuels from a lifecycle perspective, this compound produced from biomass or renewable electricity (green this compound) has the potential for significant emission savings and even near-zero GHG emissions. wartsila.commdpi.comimo.orgopisnet.com Bio-methanol and e-methanol are highlighted as having the potential for substantial lifecycle GHG reductions, with some studies indicating up to a 96% reduction in CO2 emissions over the entire lifecycle of ships when switching to green this compound. cleanenergywire.orgifpenergiesnouvelles.com
Research findings on emission reductions vary depending on the study and engine type. For example, one study on a cellular container ship using a this compound-diesel dual-fuel engine showed reductions in NOx, SOx, CO, CO2, and PM emissions by 76.78%, 89%, 55%, 18.13%, and 82.56%, respectively. researchgate.net Another study using a ferry found that this compound as fuel with marine diesel as a pilot fuel reduced exhaust gas and particulate matter emissions. mdpi.com To meet IMO Tier III NOx emission requirements, aftertreatment systems may still be necessary, although some research explores methods like water addition to this compound to control NOx formation during combustion without such systems. eagle.org
The adoption of this compound is seen as a viable route for shipowners to meet increasingly stringent environmental regulations, including the IMO's targets for reducing GHG emissions and the requirements of Emission Control Areas (ECAs). mdpi.comproman.orgvinatiorganics.com
Here is a summary of potential emission reductions when using this compound compared to HFO:
| Pollutant | Potential Reduction (Tank-to-Wake) | Source(s) |
| Sulfur Oxides (SOx) | Up to 99% | wartsila.commdpi.comproman.org |
| Nitrogen Oxides (NOx) | Up to 80% (combustion reduction) | mdpi.comopisnet.comproman.org |
| Particulate Matter (PM) | Over 95% | mdpi.comopisnet.comproman.org |
| Carbon Dioxide (CO2) | Around 7% (from combustion) | wartsila.com |
Note: Lifecycle CO2 reductions for this compound vary significantly based on production methods.
Technical Feasibility and Infrastructure Compatibility Research for Marine this compound Fuels
The technical feasibility of using this compound as a marine fuel is considered achievable, with the this compound fuel system largely consisting of well-known components already utilized in the maritime industry. imo.org The individual components are seen as mature technology. imo.org However, the integration and interaction of these components within the this compound fuel system require additional safety barriers. imo.org
This compound's properties, such as its liquid state at ambient temperature and pressure, offer advantages for storage and bunkering compared to fuels requiring cryogenic conditions like LNG. opisnet.comsustainable-ships.orgmethanex.comresourcewise.com this compound can be stored in conventional fuel storage tanks and potentially even ballast tanks, although its lower energy density compared to traditional fuels means that larger storage volumes are needed for the same energy content, approximately 2.4 to 2.54 times more space than MGO or conventional fuels. eagle.orgThis compound.org this compound's corrosive properties necessitate the use of resistant materials like stainless or carbon steel for tanks. sustainable-ships.org
Engine technology for this compound is progressing, with dual-fuel this compound/diesel engines already available and in operation. vinatiorganics.commethanex.com Converting existing diesel engines to run on this compound is also considered technically possible, making retrofitting a viable option for shipowners aiming to comply with new regulations. This compound.orgzerocarbonshipping.comThis compound.org Some engine manufacturers have developed safety concepts and specific engine models for this compound use. wartsila.com Research is also exploring methods to optimize engine performance and meet emission standards, such as water addition to control NOx. eagle.org
Infrastructure compatibility is another key aspect being researched. The global distribution network for this compound, primarily serving the chemical industry, provides a foundation for marine this compound bunkering. sustainable-ships.org this compound is available in many ports worldwide. proman.orgmethanex.com While the existing infrastructure offers widespread availability, there is a need for additional terminals specifically for ship fuel bunkering, particularly for larger vessels which are typically bunkered ship-to-ship. mdpi.comsustainable-ships.org Truck-to-ship bunkering is common for smaller quantities. mdpi.com The configuration of bunkering stations and systems for this compound is more comprehensive than for conventional fuel oil due to this compound's low flashpoint and toxicity, requiring additional control barriers and safety considerations. sustainable-ships.org
Despite the existing infrastructure, the dedicated this compound bunkering facilities are still in the early stages of development. As of early 2024, research indicated only a limited number of sites globally offering this compound bunkering, with more under development, significantly fewer than for LNG. brookesbell.comadvancedbiofuelsusa.info However, the number of this compound-capable vessels in operation and on order is increasing, signaling growing confidence in this fuel. methanex.comvpsveritas.comrivieramm.com
Standardization Efforts and Regulatory Science for this compound Fuels
Standardization and regulatory science are crucial for the safe and widespread adoption of this compound as a marine fuel. International bodies like the IMO and organizations such as the International Organization for Standardization (ISO) are actively involved in developing the necessary frameworks.
The IMO's International Convention for the Prevention of Pollution from Ships (MARPOL) Annex VI sets limits for SOx and NOx emissions, which this compound's clean-burning properties help meet. eagle.orgimo.org More recently, the IMO has set ambitious targets for reducing GHG emissions from shipping, including a 40% reduction in carbon intensity by 2030 and an ambition for net-zero emissions by or around 2050. zerocarbonshipping.comforcetechnology.comnorth-standard.com These targets are driving the industry's move towards alternative fuels like this compound. mdpi.comvinatiorganics.comforcetechnology.com
The IMO's International Code of Safety for Ships using Gases or other Low-flashpoint Fuels (IGF Code) governs the use of low-flashpoint fuels like this compound on board ships, mandating safety provisions for machinery, equipment, and systems. sustainable-ships.org The IMO has also adopted Interim Guidelines for the Safety of Ships using Methyl/Ethyl Alcohol as Fuel (MSC.1/Circ. 1621), providing guidelines for crew safety and the use of this compound. wartsila.comeagle.org
Recognizing the need for dedicated standards, the IMO invited ISO to develop standards for methyl/ethyl alcohol as a marine fuel and for fuel couplings. eagle.orgThis compound.orgThis compound.org This led to the publication of ISO 6583:2024, the first international standard for this compound as a marine fuel. vpsveritas.combunkermarket.comsafety4sea.com This standard establishes specifications for three grades of this compound (Marine this compound Grade A, B, and C) and outlines critical parameters for safety and reliability in marine engines and fuel systems, including density, sulfur content, distillation range, specific energy content, corrosion, and cleanliness requirements. bunkermarket.com The standard was developed through collaboration among various stakeholders in the maritime and fuel industries. bunkermarket.comsafety4sea.com
In addition to international efforts, regional regulations like the EU's FuelEU Maritime initiative are also driving the adoption of low-carbon fuels by setting limits on the GHG intensity of energy used by ships calling at EU ports. wartsila.commethanex.comnorth-standard.com These regulations, along with potential emissions trading mechanisms in various regions, are creating a regulatory landscape that favors cleaner fuels. north-standard.com
The development of these standards and regulations is crucial for providing clarity and confidence to shipowners, operators, and ports, facilitating the wider adoption of this compound as a marine fuel and supporting the industry's decarbonization goals. bunkermarket.com
Computational Approaches in Methanol Research
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure, properties, and reactivity of methanol (B129727) rsc.orgacs.org. DFT allows for the calculation of various molecular parameters, including geometries, vibrational frequencies, and energies acs.orgresearchgate.net.
Elucidation of Catalytic Reaction Mechanisms
DFT is extensively applied to understand the mechanisms of catalytic reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out reaction pathways and identify rate-limiting steps mdpi.comdiva-portal.orgaip.org. This is crucial for the design and optimization of catalysts for processes such as this compound synthesis, this compound oxidation, and the this compound-to-hydrocarbons process diva-portal.orgwwu.edukit.edu. For instance, DFT studies have investigated the mechanism of this compound synthesis from CO2 hydrogenation on various catalysts, including Cu-based materials and metal-promoted indium oxide (In2O3) aip.orgresearchgate.nettue.nl. These studies help to elucidate the roles of different intermediates, such as formate (B1220265) (HCOO) and methoxy (B1213986) (CH3O), and the influence of catalyst surface properties on the reaction pathway aip.orgijirss.com.
Calculation of Adsorption and Reaction Energies (e.g., Methoxylation)
DFT calculations are routinely used to determine the adsorption energies of this compound and related species on catalyst surfaces, as well as the energy barriers and reaction energies for elementary reaction steps like methoxylation chemrxiv.orgcardiff.ac.ukresearchgate.net. Adsorption energy calculations provide information about the strength of the interaction between this compound and the catalyst surface, which is a key factor influencing catalytic activity conicet.gov.arresearchgate.net. Reaction energy calculations help to determine the thermodynamic feasibility of different reaction pathways nih.gov. For example, DFT has been used to calculate the adsorption and methoxylation energies of this compound in zeolites, providing insights into the initial stages of the this compound-to-hydrocarbons process cardiff.ac.ukrsc.org.
Here is a sample table illustrating calculated activation barriers for different rate-limiting steps in dimethyl carbonate formation from this compound and CO on various Cu-doped Y zeolites, based on DFT studies:
| Catalyst Type | Rate-Limiting Step | Activation Barrier (kJ/mol) |
| Cu+Y | CO insertion into CH3O | 63.73 mdpi.com |
| Cu2+Y | Oxidation of CH3OH to CH3O | 66.73 mdpi.com |
| Cu2O-Y | CO insertion into CH3O | 60.01 mdpi.com |
| CuO-Y | CO insertion into CH3O | 104.64 mdpi.com |
Investigation of Hydrogen Bonding and Intermolecular Interactions in this compound Systems
DFT is also a valuable tool for studying hydrogen bonding and other intermolecular interactions in this compound systems, including liquid this compound, this compound clusters, and this compound mixtures acs.orgaip.orgresearchgate.netmdpi.com. These interactions play a crucial role in determining the physical and chemical properties of this compound solutions and its behavior in various environments aip.orgmdpi.com. DFT calculations can provide details about the structure and stability of hydrogen-bonded networks, binding energies, and the nature of these interactions acs.orgresearchgate.netmdpi.comnih.gov. Studies have used DFT to investigate hydrogen bonding in this compound clusters of varying sizes, revealing the relative stability of different hydrogen-bonded structures like cyclic and chain configurations acs.org. DFT has also been applied to study the interactions between this compound and other molecules, such as amides and epicatechin, to understand their behavior in atmospheric clustering or extraction processes researchgate.netmdpi.com.
Molecular Dynamics (MD) and Metadynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound systems, providing insights into their structural dynamics, transport properties, and reaction pathways aip.orgmdpi.comaip.org. MD simulations track the motion of atoms and molecules over time according to classical mechanics, using interatomic potentials or force fields aip.orgaip.org. This allows researchers to simulate processes like diffusion, solvation, and phase transitions in this compound and its mixtures aip.orgaip.orgresearchgate.net.
Metadynamics is an enhanced sampling technique often used in conjunction with MD to explore the free energy landscapes of complex systems and rare events, such as chemical reactions unimore.itacs.orgd-nb.info. By adding a history-dependent potential bias to selected collective variables, metadynamics encourages the system to escape local minima and explore higher-energy configurations, facilitating the study of reaction pathways and free energy barriers unimore.itacs.orgd-nb.info. Metadynamics has been applied to study this compound conversion processes, such as the this compound-to-hydrocarbons process, to determine free energies and reaction rates unimore.it. It has also been used to investigate high-temperature this compound oxidation reactions and the dynamics of catalytic nanoparticles under this compound hydrogenation conditions acs.orgrsc.org.
QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations for Complex Systems
For complex systems involving a large number of atoms, such as enzymatic reactions or molecules adsorbed on extended surfaces, a pure quantum mechanical description can be computationally prohibitive elte.huaip.org. QM/MM simulations offer a compromise by treating the chemically active region (e.g., the reaction site) with a more accurate quantum mechanical method and the surrounding environment (e.g., solvent or protein) with a computationally less expensive molecular mechanics force field rsc.orgelte.humdpi.com. This hybrid approach allows for the study of complex this compound-involved processes while capturing essential electronic effects at the reaction center elte.hursc.orgfrontiersin.org. QM/MM simulations have been used to investigate the properties of negatively charged this compound clusters and to study reactions of this compound in zeolites and other complex environments cardiff.ac.ukrsc.orgelte.hu. They have also been applied to understand radical mechanisms in this compound production from glycerol (B35011) rsc.org.
Microkinetic Modeling of this compound-Related Catalytic Reactions
Here is a conceptual table illustrating inputs and outputs of a microkinetic model for this compound synthesis:
| Input Parameters | Output Parameters |
| Temperature | Overall Reaction Rate |
| Partial Pressures (e.g., H2, CO, CO2, CH3OH, H2O) rsc.org | Product Selectivity |
| Adsorption Energies (from DFT) | Surface Species Coverages |
| Activation Energies (from DFT) mdpi.com | Rate-Determining Step(s) mdpi.comresearchgate.net |
| Pre-exponential Factors | Sensitivity Analysis of Parameters chemrxiv.org |
Computational Fluid Dynamics (CFD) in Reactor Design and Performance Prediction
Computational Fluid Dynamics (CFD) is a powerful tool used to simulate and analyze fluid flow, heat transfer, and chemical reactions within this compound synthesis reactors. CFD modeling allows researchers to understand the complex physical phenomena occurring inside reactors and optimize their design and operating conditions. polito.itresearchgate.net
CFD models can simulate both steady-state and transient operations of various reactor types, including fixed-bed catalytic reactors, which are widely used in industrial this compound production. polito.itresearchgate.netcup.edu.cn These models often employ a pseudo-continuum approach, treating the fixed bed as a continuous medium with averaged properties. polito.it This simplifies the complex two-phase system of fluid and solid catalyst particles.
Key applications of CFD in this compound reactor design and performance prediction include:
Predicting temperature and concentration profiles: CFD simulations can accurately predict temperature and species concentration distributions within the reactor, which is crucial for identifying hot spots and optimizing reaction conditions to maximize this compound yield and selectivity. polito.itresearchgate.netcup.edu.cnup.ac.za
Analyzing flow distribution: CFD can reveal non-uniform flow distribution within the reactor, which can lead to suboptimal performance and potential issues like temperature mal-distribution. up.ac.zaresearchgate.net
Optimizing operating conditions: By simulating the reactor's behavior under various conditions (temperature, pressure, flow rate, inlet composition), CFD helps identify optimal parameters for maximum conversion and yield. cup.edu.cnresearchgate.net
Designing and evaluating novel reactor concepts: CFD is instrumental in the development and assessment of new reactor technologies, such as membrane reactors for CO2 hydrogenation to this compound, by allowing for the analysis of coupled reaction and separation processes. rsc.orgrsc.org
Validation of CFD models is typically performed by comparing simulation results with experimental data from laboratory-scale or industrial reactors. polito.itup.ac.zaresearchgate.net Calibrated CFD models can achieve good accuracy in predicting temperature and concentration profiles, enabling their use for experiment planning and ensuring safe operation. polito.it
For example, a study comparing conventional shell-and-tube reactors with novel plate reactors using CFD demonstrated that plate reactors can offer improved heat transfer due to a higher heat transfer area for equal catalyst loading, leading to lower outlet gas temperatures. up.ac.za Another study utilized 3D CFD simulations to compare novel plate reactor configurations aimed at minimizing energy consumption and maximizing this compound production, showing potential for increased this compound production and reduced water consumption. doi.org
Development of Reactivity Descriptors for this compound Catalysis
Reactivity descriptors are fundamental properties of catalytic materials or reaction systems that can be used to predict catalytic activity and selectivity. The development and application of these descriptors are crucial for the rational design and high-throughput screening of new catalysts for this compound synthesis and related reactions. stanford.edumdpi.com
The design strategy based on descriptors aims to reduce the complexity of catalytic systems by identifying key parameters that correlate with performance. mdpi.com This allows for faster screening of potential catalyst materials compared to extensive experimental testing. stanford.edu
Key aspects in the development and use of reactivity descriptors for this compound catalysis include:
Identifying fundamental properties: Descriptors can be based on various physical or chemical properties of the catalytic system, such as energy changes, geometric structures, and electronic structures. mdpi.com For instance, in direct this compound fuel cells, the binding energies of intermediates like OH* and CO* on catalyst surfaces have been used as reactivity descriptors to screen for active anode catalysts. rsc.orgcapes.gov.br
Establishing scaling relationships: Linear scaling relationships between catalytic performance (activity, selectivity, stability) and the identified descriptors are often established. mdpi.com These relationships allow for the prediction of performance based on the descriptor value.
Applying computational methods: Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the properties that serve as descriptors, such as adsorption energies and transition state energies. capes.gov.bracs.org These calculations provide insights into reaction pathways and energy profiles. acs.org
Developing new descriptors: Researchers are continuously developing novel descriptors to better capture the complexity of catalytic systems. For example, a new catalytic descriptor called "adsorption energy distribution" has been proposed, which aggregates binding energies for different catalyst facets, binding sites, and adsorbates, and can be adjusted for specific reactions like CO2 hydrogenation to this compound. arxiv.orgarxiv.org
Using descriptors for catalyst screening and optimization: Once established, reactivity descriptors can be used to screen large databases of potential catalyst materials and identify promising candidates. stanford.edumdpi.com They also help in understanding the limitations of catalyst performance and devising strategies to overcome them. mdpi.com
For instance, studies on the direct oxidation of methane (B114726) to this compound have utilized energy change as a selectivity descriptor, revealing the conversion-selectivity limit independent of the catalyst choice. mdpi.com In this compound-alkene reactions catalyzed by zeolites, the ammonia (B1221849) heat of adsorption (∆HNH3) has been used as a descriptor for acid-site reactivity, allowing for the screening of improved zeotype catalysts. stanford.edu
Application of Machine Learning and Artificial Intelligence in this compound Research
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in this compound research to accelerate discovery, optimize processes, and gain deeper insights from complex datasets. tech4future.infoieomsociety.org These data-driven approaches offer alternatives or complements to traditional first-principles modeling, which can be computationally demanding. ieomsociety.org
Key applications of ML and AI in this compound research include:
Catalyst discovery and design: ML algorithms are used to predict the performance of potential catalyst materials based on their properties and experimental data. researchgate.netarxiv.orgtech4future.infoenergy.govacs.orgnoble.ai This allows for the rapid screening of large material spaces and the identification of promising new catalysts for this compound synthesis and related reactions, such as CO2 hydrogenation to this compound. researchgate.netarxiv.orgtech4future.infoenergy.govnoble.ai AI-assisted robotic labs combine AI for calculating promising catalyst compositions with automated synthesis and testing, significantly accelerating the development process. ethz.chchemspeed.com
Process modeling and optimization: ML models can be trained on experimental or simulation data to create surrogate models of this compound production processes. researchgate.netieomsociety.orgrepec.org These models can predict key outputs like this compound production rate, purity, and energy requirements, enabling faster and more flexible process optimization compared to traditional methods. ieomsociety.orgrepec.org ML-based superstructure optimization approaches are being developed to enhance the performance of processes like Power-to-Methanol. repec.org
Predictive analysis: ML techniques are used for predictive analysis in various aspects of this compound research. This includes predicting reaction outcomes, identifying important process parameters, and even assessing the prognosis of this compound poisoning (although this falls outside the scope of this article's content exclusions). researchgate.netieomsociety.orgacs.orgnih.gov
Feature importance analysis: ML models can help identify the most significant features or descriptors influencing catalytic performance or process efficiency. researchgate.netacs.org For example, in CO2 to this compound conversion, temperature and gas hourly space velocity (GHSV) have been identified as important descriptors through feature importance analysis using ML. researchgate.net
Modeling complex systems: AI and ML are particularly useful for modeling complex systems where traditional methods are challenging, such as biomass-to-liquid conversion pathways for renewable this compound production, dealing with feedstock variability and supply chain reliability. colab.wsresearchgate.net
Various ML algorithms have been applied, including gradient boosting regression, artificial neural networks (ANNs), support vector machines (SVM), random forest, decision trees, and Gaussian process regression (GPR). researchgate.netieomsociety.orgresearchgate.netnih.gov The choice of model depends on the specific problem and data. For instance, gradient boosting regression has shown high predictive capability for CO2 to this compound conversion efficiency and selectivity. researchgate.net GPR has been used to model CO conversion and this compound selectivity from syngas, providing uncertainty estimates in predictions. nih.gov
The integration of AI/ML with high-throughput experimentation and computational modeling is a key trend in accelerating catalyst discovery and process development in this compound research. energy.govnoble.ai
Advanced Analytical Techniques for Methanol Research
Chromatographic Methodologies for Methanol (B129727) Analysis
Chromatography offers powerful separation capabilities, allowing this compound to be isolated from complex mixtures before detection and quantification.
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS, GC-FTIR, GC-TOFMS)
Gas Chromatography (GC) is a widely used technique for this compound analysis, particularly for volatile samples. It is considered a precise and reliable method for determining low molecular weight volatile components. nih.gov GC methods are standardized for this compound analysis in various substances, including ethanol-based sanitizers. shimadzu.com Different stationary phases, such as columns packed with Carbowax 20M on Carbopack BAW or THEED on Chromosorb, have been shown to provide efficient this compound analysis with linear responses over a wide range. upr.edu For samples of unknown composition, using more than one column can help corroborate results and avoid false identification due to signal superimposition. upr.edu
Hyphenated techniques combine the separation power of GC with the identification capabilities of spectroscopic detectors.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful method for the determination of this compound, particularly in complex matrices like alcoholic distillates or biological specimens. researchgate.netfarmaciajournal.comnih.govmedicinescience.org This technique involves separating components by GC and then identifying them based on their mass spectra. researchgate.netfarmaciajournal.com GC-MS methods have been validated for this compound determination, demonstrating linearity over a wide range of concentrations, good detection and quantification limits, and high precision and accuracy. researchgate.netfarmaciajournal.com For instance, a validated GC-MS method for this compound in alcoholic distillates using a Zebron ZB-WAXplus column showed linearity in the 5–20000 µg/mL range, a detection limit of 146.4 µg/mL, and a quantification limit of 443.5 µg/mL. researchgate.netfarmaciajournal.com The method precision (RSD) was found to be 2.6601%, and the accuracy was 95.9% in the 92.4-97.9% range. researchgate.netfarmaciajournal.com Headspace GC-MS methods have also been developed for this compound detection in blood, with linearity ranges of 0-2 g/L and detection/quantification limits of 0.03 g/L and 0.05 g/L, respectively. medicinescience.org
GC-FTIR (Gas Chromatography-Fourier Transform Infrared): GC-FTIR combines GC separation with FTIR spectroscopy for the identification of components based on their infrared spectra. This technique allows for the identification of alcohols through library matching of IR spectra obtained after GC separation. researchgate.netnih.gov
GC-TOFMS (Gas Chromatography-Time-of-Flight Mass Spectrometry): GC-TOFMS is a comprehensive analytical platform, particularly useful for the analysis of metabolites in complex mixtures. nih.goviitb.ac.in It offers high sensitivity and the ability to rapidly acquire full mass spectra, aiding in the identification and quantification of numerous compounds, including this compound, in samples such as liver extracts. nih.govmdpi.com The enhanced spectral collection rate of TOF-MS is beneficial for resolving peaks even in the presence of matrix interferences. iitb.ac.in
High-Performance Liquid Chromatography (HPLC) for this compound Detection
High-Performance Liquid Chromatography (HPLC) is another established technique for this compound analysis, especially suitable for samples that are not easily volatilized. nih.gov HPLC with refractive index detection (RI) has been used for the simultaneous analysis of this compound, glucose, and glycerol (B35011) in complex media, such as bioprocess fermentation samples, allowing direct injection without prior derivatization. oup.com This method demonstrated satisfactory selectivity, linearity, accuracy, and recovery, with a lowest detectable concentration for this compound of 6.7 mg/100 mL. oup.com For trace determination of this compound in water-ethanol solutions, a sensitive HPLC method involving derivatization with a chromophoric agent before analysis has been developed, achieving a linear range of 2-20 µmol/mL and a detection limit of approximately 0.10 µmol/mL. nih.gov this compound itself is also widely used as a solvent in HPLC applications due to its properties like low UV absorbance, broad solubility range, and compatibility with various detectors. dawnscientific.com
Spectroscopic Methodologies for this compound Characterization
Spectroscopic techniques provide information about the molecular structure and functional groups of this compound, enabling its identification and quantification based on its interaction with electromagnetic radiation.
Fourier Transform Infrared (FTIR) Spectroscopy (e.g., HATR-FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and characterization of this compound, based on its vibrational modes. journaljamb.comjddtonline.info FTIR analysis can reveal characteristic functional groups present in this compound extracts. journaljamb.comjddtonline.info For instance, FTIR analysis of this compound extracts has shown absorption peaks corresponding to O-H (alcohol) and C-O functional groups. journaljamb.comphytojournal.com
Attenuated Total Reflectance (ATR) coupled with FTIR (ATR-FTIR) is a particularly useful technique for analyzing liquid or solid samples directly, requiring minimal or no sample preparation. mdpi.compiketech.com HATR-FTIR (Horizontal Attenuated Total Reflectance-FTIR) has been successfully applied for the identification and quantification of this compound in various matrices, including alcoholic beverages and biodiesel-washing wastewater. researchgate.netnih.govscielo.brsemanticscholar.org The C-O stretching vibration of this compound in water mixtures shows a strong peak at around 1015.3 cm⁻¹, which can be used for quantification. researchgate.netnih.gov Studies using ATR-FTIR for this compound analysis in biodiesel-washing wastewater have shown good linearity (r² > 0.99), wide working range, and acceptable detection and quantification limits. scielo.brsemanticscholar.org For example, an ATR-FTIR method for this compound quantification in wastewater showed detection and quantification limits of 0.064 and 0.128% m V⁻¹, respectively. scielo.brsemanticscholar.org ATR-FTIR has also been investigated for the non-destructive determination of this compound content in this compound gasoline, demonstrating feasibility for both qualitative and quantitative analysis. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the quantification of this compound, often requiring a chromogenic reagent to produce a species that absorbs in the UV-Vis region. scielo.brsemanticscholar.orgbiorxiv.orgbiorxiv.orgusp.ac.fj For example, potassium dichromate has been used as a chromogenic reagent for this compound quantification in spirits and wastewater. scielo.brsemanticscholar.orgbiorxiv.orgbiorxiv.orgusp.ac.fj The method involves a reaction that results in a measurable absorbance change, typically monitored at a specific wavelength, such as 600 nm. scielo.brsemanticscholar.org UV-Vis methods for this compound quantification have demonstrated good linearity and sensitivity, with lower detection and quantification limits compared to some other spectroscopic methods in certain applications. scielo.brsemanticscholar.org A UV-Vis method for this compound in biodiesel-washing wastewater showed detection and quantification limits of 0.005 and 0.008% m V⁻¹, respectively, with a working range of 0.008-0.641% m V⁻¹. scielo.brsemanticscholar.org Another study using UV-Vis for this compound in spirits reported a low limit of detection at 0.5% (m V⁻¹). biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Quantitative 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules based on the magnetic properties of atomic nuclei. jeol.com ¹H NMR (proton NMR) is particularly useful for analyzing organic compounds like this compound, as it provides distinct signals for protons in different chemical environments. jeol.comdocbrown.info The intensity of these signals is proportional to the number of protons, making NMR inherently quantitative. jeol.com
Quantitative ¹H NMR (qNMR) has emerged as a simpler and faster analytical technique for quantifying various analytes, including this compound, in liquid samples. nih.gov qNMR can be used for both targeted quantification and non-targeted analysis, such as detecting adulteration or contamination. nih.gov In the ¹H NMR spectrum of this compound, two groups of proton resonances are observed with a 3:1 ratio, corresponding to the methyl (-CH₃) protons and the hydroxyl (-OH) proton. docbrown.info The chemical shift of the methyl protons is typically around 3.3 ppm, although this can vary depending on the solvent. researchgate.net
qNMR methods for this compound quantification have been developed and optimized for various matrices, including apple-based products and human plasma. nih.govresearchgate.net These methods often involve using deuterated solvents to avoid interference from solvent signals and may require internal standards for accurate quantification. researchgate.netucla.edu While GC-MS is considered a state-of-the-art method for this compound determination in beverages, optimized ¹H-qNMR methods have shown comparable results and are suggested as a viable alternative. nih.gov qNMR is also useful for determining the purity of samples and can provide reliable quantitative results, even for challenging compounds. nih.gov
Table 1: Summary of Analytical Techniques for this compound Analysis
| Technique | Principle | Application for this compound Analysis | Key Findings/Notes |
| Gas Chromatography (GC) | Separation based on volatility and interaction | General analysis of volatile this compound | Standardized methods exist; various columns effective; useful for low molecular weight components. nih.govshimadzu.comupr.edu |
| GC-MS | GC separation + Mass Spectrometry detection | Identification and quantification in complex matrices | Validated methods show good linearity, LOD, LOQ, precision, and accuracy. researchgate.netfarmaciajournal.commedicinescience.org |
| GC-FTIR | GC separation + FTIR Spectroscopy detection | Identification based on IR spectra | Allows identification through library matching of IR spectra. researchgate.netnih.gov |
| GC-TOFMS | GC separation + Time-of-Flight Mass Spectrometry | Analysis of complex mixtures, metabolomics | Powerful for identifying and quantifying numerous compounds; high sensitivity and rapid data acquisition. nih.goviitb.ac.in |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning or adsorption | Analysis of non-volatile or less volatile samples | Can be used for simultaneous analysis; derivatization may be needed for trace analysis. oup.comnih.gov |
| FTIR Spectroscopy | Interaction with infrared radiation | Identification of functional groups, characterization | Reveals characteristic O-H and C-O vibrations. journaljamb.comphytojournal.com |
| HATR-FTIR | ATR-FTIR with horizontal crystal | Direct analysis of liquids/solids, quantification | Effective for quantification in various matrices; good linearity and sensitivity. researchgate.netnih.govmdpi.comscielo.brsemanticscholar.org |
| UV-Vis Spectroscopy | Absorption of UV-Vis light | Quantification (often with chromogenic reagent) | Requires chromogenic reagent; demonstrated good linearity and sensitivity in various applications. scielo.brsemanticscholar.orgbiorxiv.orgbiorxiv.org |
| ¹H NMR Spectroscopy | Nuclear magnetic properties of protons | Structural information, identification, quantification | Provides distinct signals for different proton environments; intensity proportional to proton number. jeol.comdocbrown.info |
| Quantitative ¹H NMR (qNMR) | ¹H NMR for quantification | Direct quantification in liquid samples, purity determination | Simpler and faster than some methods; comparable results to GC-MS; useful for targeted and non-targeted analysis. nih.govnih.gov |
Table 2: Performance Parameters of Selected Spectroscopic Methods for this compound Quantification
| Method | Matrix | Linearity (r²) | Working Range (% m V⁻¹) | LOD (% m V⁻¹) | LOQ (% m V⁻¹) | Reference |
| ATR-FTIR | Biodiesel-washing wastewater | > 0.99 | Not fully evaluated | 0.064 | 0.128 | scielo.brsemanticscholar.org |
| UV-Vis | Biodiesel-washing wastewater | > 0.99 | 0.008 - 0.641 | 0.005 | 0.008 | scielo.brsemanticscholar.org |
| UV-Vis | Spirits | - | - | 0.5 | - | biorxiv.org |
| FTIR | Spirits | 0.91 | 0 - 40 | 0.29 | 0.89 | biorxiv.org |
Note: LOD = Limit of Detection, LOQ = Limit of Quantification. Units may vary between studies.
Table 3: Performance Parameters of a Validated GC-MS Method for this compound in Alcoholic Distillates
| Parameter | Value | Units | Concentration Range (µg/mL) | Reference |
| Linearity | r = 0.9991, 0.9990 | - | 5 - 20000 | researchgate.netfarmaciajournal.com |
| Detection Limit (LD) | 146.4 | µg/mL | - | researchgate.netfarmaciajournal.com |
| Quantification Limit (LQ) | 443.5 | µg/mL | - | researchgate.netfarmaciajournal.com |
| System Precision (RSD) | 1.0621 | % | - | researchgate.netfarmaciajournal.com |
| Method Precision (RSD) | 2.6601 | % | - | researchgate.netfarmaciajournal.com |
| Intermediate Precision (RSD) | 2.3336 | % | - | researchgate.netfarmaciajournal.com |
| Accuracy | 95.9 | % | 92.4 - 97.9 | researchgate.netfarmaciajournal.com |
Raman Spectroscopy in this compound Studies
Raman spectroscopy is a powerful vibrational spectroscopic technique that offers distinct advantages for the analysis of this compound, particularly in mixtures. Its ability to measure through optically transparent containers and its insensitivity to water interference make it suitable for analyzing this compound in various liquid samples, including alcoholic beverages and this compound-water mixtures. metrohm.comazom.comoptica.org
Research has demonstrated the effectiveness of Raman spectroscopy for both the identification and quantitative determination of this compound. Due to the differences in chemical structure between ethanol (B145695) and this compound, their Raman spectra exhibit significantly different characteristics, allowing for clear discrimination. metrohm.comaip.org Specifically, the Raman shift at 2840.2 cm⁻¹ is identified as a main spectral basis for this compound detection, while peaks at 888 cm⁻¹, 1054.7 cm⁻¹, and 1287.3 cm⁻¹ are characteristic of ethanol. aip.org
Quantitative analysis of this compound using Raman spectroscopy has been successfully implemented. For instance, a PLS regression model developed for this compound in rum demonstrated a root mean square error of cross-validation (RMSECV) of 0.1069 and an R² value of 0.9977, indicating high confidence in quantifying this compound in mixed alcohol samples. metrohm.com Another study focusing on this compound-water mixtures using a simple Raman spectrometer achieved this compound concentration measurements with better than 0.52% accuracy and 0.006% precision over the entire concentration range (0-100%). optica.org
Raman spectroscopy has also been applied for online gas composition monitoring during this compound synthesis, although accurate quantitative evaluation of this compound product composition can be challenging due to poor this compound signal determination in some cases. rsc.org Despite this, spectral data processing algorithms can enable accurate estimation of this compound and water concentrations in the outlet stream, with findings showing good agreement with kinetic model predictions. rsc.org
Mass Spectrometry Techniques in this compound Research
Mass spectrometry (MS) is a widely used technique for the identification and quantification of this compound, offering high sensitivity and selectivity. Various MS approaches, often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), are employed in this compound research. boku.ac.atlibretexts.org
GC/MS is a common method for this compound analysis, particularly in complex matrices. nih.govmedicinescience.org While electron ionization (EI) is a standard method in GC-MS, it can lead to extensive fragmentation, sometimes making it difficult to identify the molecular ion. libretexts.orgnih.gov Chemical ionization (CI) is often used in conjunction with GC-MS to confirm the molecular weight of compounds by producing less fragmentation and often yielding a protonated molecular ion. nih.govshimadzu.com
Ambient mass spectrometry techniques, such as venturi easy ambient sonic-spray ionization mass spectrometry (V-EASI-MS), have also been developed for rapid and versatile this compound determination in fuels like ethanol, gasoline, and biodiesel, often involving a simple derivatization step to enhance ionization. acs.org
Isotopologue and Tandem Mass Isotopomer Pattern Analysis
Isotopologue and tandem mass isotopomer pattern analysis, typically performed using mass spectrometry, are crucial for 13C-based metabolic flux analysis (13C-MFA). boku.ac.atnih.govresearchgate.net This approach involves introducing stable isotope tracers, such as 13C-labeled this compound, into a biological system and analyzing the resulting labeling patterns in metabolites to understand metabolic pathway kinetics and estimate intracellular metabolic rates. boku.ac.atnih.govresearchgate.netacs.orgplos.org
Mass spectrometry, particularly high-resolution systems like quadrupole time-of-flight mass spectrometry (QTOFMS), is the method of choice for determining isotopologue and tandem mass isotopomer patterns. boku.ac.atnih.govacs.org Tandem mass spectrometry (MS/MS) provides more detailed information about the isotopic enrichment patterns (tandem mass isotopomers), improving the accuracy of metabolic flux estimation. researchgate.net
Analytical workflows based on accurate mass GC-QTOFMS with chemical ionization have been developed for comprehensive 13C distribution analysis in primary metabolism. acs.org These methods can determine isotopologue fractions of numerous intracellular metabolites and provide rich isotopomer information. acs.org Data-dependent isotopologue fragmentation in LC-QTOFMS has also been implemented for analyzing isotopologue and tandem mass isotopomer fractions, enabling the generation of positional information without compromising sensitivity. nih.gov
Studies using 13C-labeled this compound in methylotrophic yeasts, such as Pichia pastoris, have utilized these techniques to investigate this compound assimilation pathways and accurately determine isotopologue and tandem mass isotopomer ratios in cell extracts. boku.ac.atnih.govresearchgate.net
Chemical Ionization Mass Spectrometry (GC-CI-QTOFMS)
Gas chromatography coupled with chemical ionization quadrupole time-of-flight mass spectrometry (GC-CI-QTOFMS) is a powerful technique for the analysis of this compound and other metabolites. CI is a softer ionization technique compared to electron ionization (EI), which typically results in less fragmentation and a more prominent molecular ion or protonated molecule, aiding in molecular weight confirmation. nih.govshimadzu.comresearchgate.net
GC-CI-QTOFMS allows for accurate mass measurements, which are essential for determining elemental formulas, particularly for unknown compounds. nih.govresearchgate.net This is in contrast to EI, where extensive fragmentation can make it challenging to characterize unknown compounds based solely on fragmentation patterns. nih.govresearchgate.net
Methane (B114726) is a common reagent gas used in CI. nih.govresearchgate.net Studies have utilized GC-methane CI-QTOFMS to build mass spectral libraries and detect various derivatized metabolites. nih.govresearchgate.net Novel CI techniques using organic solvents like this compound, termed solvent-mediated chemical ionization (SMCI), have also been developed as safer and less expensive alternatives to traditional CI gases, providing comparable or better sensitivity for some compounds. shimadzu.comshimadzu.com
GC-CI-QTOFMS is particularly valuable in 13C-based metabolic flux analysis for determining isotopologue and tandem mass isotopomer fractions, providing detailed information on the distribution of isotopes within a molecule. boku.ac.atresearchgate.netacs.org
Electrochemical Methods for this compound Analysis
Electrochemical methods offer a fast and direct approach for the analysis of this compound, often providing advantages in terms of portability and cost compared to chromatographic techniques. vast.gov.vnacs.org These methods typically involve the electro-oxidation or reduction of this compound at an electrode surface and measuring the resulting current or potential.
Research has focused on developing sensitive and selective electrochemical sensors for this compound detection. This often involves modifying electrode surfaces with catalytic materials to enhance the this compound oxidation reaction (MOR). vast.gov.vnnih.gov Precious metals like platinum and palladium are known for their high catalytic activity, but research is also exploring the use of less expensive transition metals and metal oxides, sometimes combined with conductive nanomaterials like carbon nanotubes or graphene, to improve economic efficiency while maintaining good catalytic performance. vast.gov.vnnih.gov
Novel electrochemical sensors based on palladium nanoparticles supported on materials like SBA-15 have demonstrated high electrochemical activity and catalytic characteristics for this compound electro-oxidation in alkaline solutions. nih.gov Such sensors have shown good sensitivity, linear ranges, and low detection limits for this compound determination. nih.gov
Electrochemical methods can be integrated with other techniques. For example, a hybrid capillary electrophoresis device with electrochemical derivatization and conductivity detection has been described for the analysis of this compound in the presence of ethanol, demonstrating the electro-oxidation of primary alcohols followed by separation and detection of the resulting carboxylates. acs.org
Studies have successfully applied electrochemical sensors for analyzing this compound content in various samples, including alcoholic beverages and gasoline fuels, with results comparable to GC/MS methods but offering faster analysis times. vast.gov.vn Electrochemical impedance spectroscopy (EIS) is another electrochemical technique used in this compound research, for instance, in the development of biosensors for this compound detection using yeast cells, where EIS can provide data on the interaction between the cells and the electrode surface. researchgate.net
Integration of Analytical Data with Computational Modeling and Algorithms
The integration of analytical data with computational modeling and algorithms is becoming increasingly important in this compound research. This approach allows for a more comprehensive understanding of this compound's behavior, reactions, and detection by combining experimental results with theoretical calculations and simulations. researchgate.netmdpi.comresearchgate.net
Computational modeling, often utilizing software like Aspen Plus, is employed to simulate this compound synthesis processes, optimize operating conditions for maximum yield, and analyze factors like CO₂ emissions. mdpi.comacs.org These models can incorporate kinetic expressions and thermodynamic data to predict process performance. researchgate.netmdpi.comacs.org Sensitivity analysis using simulation tools helps in understanding the impact of various parameters on this compound production. mdpi.comjocpr.com
Data-driven approaches, such as using neural networks, are also being applied for predictive modeling in this compound synthesis, for instance, to predict the formation of by-products based on experimental data. researchgate.net These models can offer good generalization behavior and accuracy in predicting outcomes across a range of operating conditions. researchgate.net
Computational modeling is also integrated with analytical techniques in specific applications. For example, in Raman spectroscopy for this compound synthesis monitoring, data reconciliation algorithms are used to process spectral data and accurately estimate this compound and water concentrations in the outlet stream, validating the findings against kinetic models. rsc.org In electrochemical detection, machine learning analysis, such as linear discriminant analysis (LDA), can be used to classify volatile organic compounds, including this compound, based on species-selective features in voltammograms. osti.gov
Furthermore, computational fluid dynamics is used to analyze catalytic reactor parameters in this compound production, demonstrating yield improvements through optimized conditions based on modeling. mdpi.com Modeling is also crucial in understanding the combustion of this compound in engines, with models developed to characterize the effects of turbulence and chemistry and predict phenomena like engine knock based on chemical kinetics calculations. researchgate.net These engine cycle codes are validated against experimental results from this compound-fueled engines. researchgate.net
Environmental and Sustainability Aspects of Methanol Production and Utilization
Life Cycle Assessment (LCA) of Methanol (B129727) Production Pathways
Life Cycle Assessment (LCA) is a systematic approach used to evaluate the environmental burdens associated with a product or system throughout its entire life cycle, from raw material extraction to the end of life. inl.gov For this compound, LCA studies compare different production routes to quantify their environmental impacts, including GHG emissions, resource depletion, and other relevant categories. energy-proceedings.orgmdpi.com
Comparative LCA of Fossil-Based vs. Green/Renewable this compound Production
Comparative LCA studies consistently highlight the significant environmental advantages of green and renewable this compound production pathways compared to conventional fossil fuel-based methods. energy-proceedings.orgmdpi.com Traditional this compound production primarily relies on natural gas or coal, leading to substantial GHG emissions throughout the life cycle. iberdrola.comenergy-proceedings.orgThis compound.org In contrast, green this compound is produced using renewable inputs, such as sustainable biomass or captured carbon dioxide combined with green hydrogen. southernlights.ioiberdrola.com
Research indicates that the natural gas-to-methanol (NGTM) route is generally cleaner than coal-based routes, with coal gasification to this compound (CGTM) exhibiting significantly higher environmental impacts, potentially 2.0 to 3.6 times worse than other methods. energy-proceedings.org Modern natural gas facilities have an estimated carbon footprint of about 110 g CO2 eq/MJ. This compound.org
Green this compound pathways, such as those utilizing biomethane, solid biomass, municipal solid waste, or renewable electricity, demonstrate significantly lower carbon footprints, often achieving 10-40 g CO2 eq/MJ. This compound.org Some pathways, particularly those using biomethane from cow manure, can even result in negative emissions (-55 g CO2 eq/MJ), effectively removing CO2 from the atmosphere or avoiding emissions from alternative processes. This compound.org E-methanol, produced from green hydrogen and captured CO2, can achieve over 90% reduction in GHG emissions compared to fossil-based production when renewable electricity sources like solar PV, wind, or hydropower are used. This compound.org
While green this compound offers substantial reductions in GHG emissions and fossil resource scarcity, some LCA studies note potential increases in other environmental impacts, such as eutrophication and ozone depletion, depending on the specific renewable energy and carbon capture technologies employed. mdpi.com
Methodologies for Quantifying Greenhouse Gas Emission Reductions and Carbon Footprint
Quantifying GHG emission reductions and the carbon footprint of this compound production involves detailed methodologies, often based on LCA principles. These methodologies account for emissions across the entire supply chain, including feedstock production, transport, conversion, and end-of-life. This compound.orgimpca.eu
Key methodologies and frameworks used for carbon footprint calculation include:
Life Cycle Assessment (LCA): A comprehensive approach that considers all material and energy inputs and outputs to quantify environmental burdens. inl.govThis compound.org
Renewable Energy Directive (RED II) Methodology: A framework specifically designed for calculating the impact of biofuels and renewable fuels in the European market, which can also be applied to this compound from various feedstocks. impca.euThis compound.org This methodology typically uses energy allocation for co-products. This compound.org
GREET Model: A model used in the US that calculates the carbon footprint of various fuels, including this compound from natural gas, biomass, and coal. impca.eu GREET uses system expansion to account for co-products, which can lead to different outcomes compared to the RED II methodology. impca.eu
ISO Standards (ISO 14040 and ISO 14044): General principles for LCA that provide a basis for carbon footprint calculations, although they allow for variations in methodology, particularly regarding co-product allocation. This compound.org
Carbon footprints are typically expressed in grams of CO2 equivalent emission per unit of this compound delivered, such as g CO2eq/kg or g CO2eq/MJ. impca.euThis compound.org The calculation considers major greenhouse gases, including CO2, CH4, and N2O, using Global Warming Potential (GWP) values over a 100-year time horizon. This compound.org
Carbon Capture, Utilization, and Storage (CCUS) Integration in this compound Production
Carbon Capture, Utilization, and Storage (CCUS) plays a crucial role in reducing the carbon footprint of this compound production, particularly when using fossil or industrial CO2 sources. CCUS involves capturing CO2 emissions from various sources and either storing it long-term (CCS) or converting it into valuable products like this compound (CCU). mdpi.comuitm.edu.my
Integrating CCUS into this compound production offers a promising approach to utilize captured CO2 as a feedstock, thereby reducing net emissions. mdpi.comuitm.edu.myacs.org This is particularly relevant for industrial facilities that emit large quantities of CO2. acs.orguliege.be
Research on Direct Air Capture (DAC) and Point Source CO2 Capture Technologies for this compound Synthesis
Research is actively exploring and developing technologies for capturing CO2 for this compound synthesis, including both point source capture and Direct Air Capture (DAC). mdpi.comengineering.org.cnvirginia.edu
Point Source Capture: This involves capturing CO2 directly from large industrial emitters, such as power plants, cement factories, or ammonia (B1221849) plants, where CO2 concentrations are relatively high. uliege.bepnnl.govazocleantech.com Technologies for point source capture include amine-based absorption, membrane separation, and other advanced processes. mdpi.com Research focuses on improving the efficiency and reducing the cost of these capture methods. mdpi.com
Direct Air Capture (DAC): DAC technologies aim to capture CO2 directly from the ambient air, offering a potential solution for decentralized CO2 sources and legacy emissions. virginia.eduazocleantech.comenergy.gov While less mature and generally more energy-intensive than point source capture due to the lower concentration of CO2 in the air, DAC is seen as crucial for achieving significant atmospheric CO2 reduction. mdpi.comvirginia.edu Research in DAC for this compound synthesis includes developing novel capture materials and integrated systems that combine CO2 capture and conversion. mdpi.comvirginia.eduwvu.edu For example, researchers are exploring systems that could capture CO2 from building HVAC systems and synthesize this compound on-site using renewable energy for hydrogen production. azocleantech.comwvu.edu
The integration of capture technologies with this compound synthesis requires efficient processes for separating and purifying the captured CO2 before it is reacted with hydrogen. ucl.ac.uk
Valorization of Industrial CO2 Emissions into this compound
The valorization of industrial CO2 emissions into this compound is a key application of CCU. This process involves taking CO2 that would otherwise be released into the atmosphere from industrial activities and converting it into a valuable chemical feedstock or fuel. acs.orguliege.beltu.se
Industrial sources of CO2 that can be utilized for this compound production include emissions from power plants, steel mills, cement production, and ammonia plants. uliege.be By capturing and converting this CO2, industries can reduce their carbon footprint and create a new revenue stream from a waste product. mdpi.comltu.se
The conversion of CO2 to this compound typically involves the hydrogenation of CO2, where captured CO2 reacts with hydrogen in the presence of a catalyst. mdpi.comeuropa.eu Research in this area focuses on developing more efficient and selective catalysts for this reaction, as well as optimizing process conditions. mdpi.comeuropa.eu Novel biotechnological approaches using enzymatic reactions are also being explored for the valorization of CO2 into this compound under milder conditions. ltu.se
Studies have investigated the technical and economic feasibility of integrating this compound synthesis with industrial CO2 sources, such as blast furnace gas from steelworks. ucl.ac.uk These analyses consider the costs of capture, hydrogen supply, and conversion, as well as the potential revenue from this compound sales. acs.orgucl.ac.uk The economic viability often depends on factors like the cost of hydrogen, the proximity of the CO2 source to the this compound plant, and the presence of carbon pricing mechanisms. acs.orguliege.be
Renewable Hydrogen Production for Green this compound Synthesis
Renewable hydrogen is a critical component for producing green this compound. southernlights.ioiberdrola.com Green this compound synthesis typically involves the reaction of captured CO2 with hydrogen produced from renewable sources. engineering.org.cn
The primary method for generating renewable hydrogen is through electrolysis, where water is split into hydrogen and oxygen using electricity. iberdrola.commatthey.com When this electrolysis is powered by renewable energy sources such as solar, wind, or hydropower, the resulting hydrogen is considered "green hydrogen." southernlights.ioiberdrola.commdpi.com
Research and development in renewable hydrogen production for green this compound synthesis focus on:
Improving Electrolyzer Efficiency: Enhancing the efficiency of electrolyzers (e.g., alkaline water electrolyzers, PEM electrolyzers) to reduce the amount of electricity required to produce hydrogen. mdpi.commatthey.com
Integrating Renewable Energy Sources: Developing robust and cost-effective ways to directly couple variable renewable energy sources like solar and wind power with electrolysis plants. mdpi.commatthey.com This includes exploring energy storage solutions to ensure a consistent supply of hydrogen for this compound synthesis. mdpi.com
Novel Hydrogen Production Technologies: Investigating alternative methods for renewable hydrogen production, such as biomass gasification coupled with hydrogen separation. iberdrola.com
Different approaches for incorporating electrolysis into renewable this compound synthesis exist, including producing hydrogen from water electrolysis followed by catalytic reaction with CO2, or co-electrolysis of CO2 and water to produce syngas (CO and H2) for this compound synthesis. matthey.com While water electrolysis is more commercially developed, research is ongoing to improve the efficiency and scalability of CO2 electrolyzers and co-electrolysis systems. matthey.com
Electrolysis Technologies for Green Hydrogen Generation
Green this compound production relies heavily on green hydrogen, which is produced through water electrolysis powered by renewable electricity. hydrogentechworld.commdpi.com Electrolysis splits water into hydrogen and oxygen using electrical energy. mdpi.com When this electricity comes from renewable sources like solar, wind, hydro, or geothermal, the hydrogen produced is considered "green," distinguishing it from hydrogen produced using fossil fuels. mdpi.com
Several electrolysis technologies are employed for green hydrogen generation:
Alkaline Water Electrolysis (AWE): This is an established and mature technology that operates at low temperatures and is considered reliable for continuous operation and suitable for large-scale applications. acs.orgmdpi.com
Polymer Electrolyte/Proton Exchange Membrane (PEM) Water Electrolysis: PEM electrolysis was developed later than AWE and has seen recent innovations in membrane materials and catalysts. acs.orgmdpi.com
Solid Oxide High-Temperature Electrolysis (SOE): SOE technology utilizes water in the form of steam and operates at high temperatures. acs.orgtopsoe.com This high-temperature operation can enhance reaction kinetics and increase hydrogen production rates, potentially leading to higher efficiency compared to lower-temperature methods. mdpi.comtopsoe.com
Integration of Hybrid Renewable Energy and Storage Systems for Consistent Hydrogen Supply
The intermittent nature of renewable energy sources like solar and wind poses a challenge for ensuring a stable and consistent supply of green hydrogen for continuous this compound synthesis. hydrogentechworld.commdpi.com this compound synthesis requires high pressures and temperatures and demands a reliable power supply. mdpi.com To address this, the integration of renewable energy with energy storage systems is crucial. mdpi.com
Hybrid systems combining different renewable energy sources (e.g., solar, wind, hydro, geothermal) along with energy or hydrogen storage can help manage the variability in renewable electricity generation. irena.org Adequate hydrogen storage is essential to ensure a constant supply and smooth operation of this compound plants. hydrogentechworld.com The capacity and design of these storage systems depend on factors such as the renewable energy profile and the percentage of hydrogen supplied from on-site production versus external sources. hydrogentechworld.com
The Power-to-Gas (P2G) concept, where surplus renewable electricity is converted into hydrogen via electrolysis and then stored, is a transformative approach for enhancing grid stability and supporting the clean energy transition. mdpi.com Stored hydrogen can be used for various applications, including as a reserve for periods of low renewable energy production to balance supply and demand in grids with high renewable penetration. mdpi.com While the cost of P2G systems has historically been higher than battery storage, projected cost reductions could improve their competitiveness. mdpi.com
Biomass and Waste-to-Methanol Technologies and Pathways
In addition to using green hydrogen from electrolysis, sustainable this compound can be produced from renewable biomass and waste feedstocks. matthey.com These pathways offer alternative routes to reduce reliance on fossil fuels and utilize waste materials.
The main routes for producing biothis compound from biomass feedstock include:
Converting or upgrading biogas or biomethane into biothis compound: This technology is considered mature and commercially available. zerocarbonshipping.comzerocarbonshipping.com Utilizing certain biomass waste streams for biogas production can also improve waste management and reduce methane (B114726) emissions. zerocarbonshipping.comzerocarbonshipping.com
Gasification of woody biomass or recycled carbon to produce syngas: Syngas, a mixture primarily of hydrogen and carbon monoxide, can then be converted into this compound through conventional synthesis processes. zerocarbonshipping.comzerocarbonshipping.commdpi.com
Sustainable feedstocks for biothis compound production include waste streams of biogenic origin such as manure, agricultural waste, and food waste. zerocarbonshipping.comzerocarbonshipping.com Woody biomass and recycled carbon are also viable feedstocks. zerocarbonshipping.comzerocarbonshipping.com Hybrid processes that involve adding hydrogen to biogas and syngas are also possible and can increase this compound production from a given amount of biomass. zerocarbonshipping.comzerocarbonshipping.com Waste-to-methanol solutions can utilize municipal solid waste that cannot be mechanically recycled, transforming it into a valuable sustainable fuel. matthey.com
Biomass-based this compound production can also be combined with Power-to-Liquids concepts, including hydrogen from electrolysis, to increase production potential. etipbioenergy.eu
Role of this compound in Decarbonizing Specific Energy and Chemical Sectors
This compound is gaining prominence as a key player in the transition to a more sustainable future, particularly in sectors that are challenging to decarbonize through electrification alone. hydrogentechworld.comweforum.orgeuropeanenergy.com Its versatility allows it to serve as both a sustainable fuel and a crucial chemical feedstock. weforum.org
This compound's role in decarbonization includes:
Shipping: E-methanol is highlighted as a game changer for decarbonizing the shipping industry, which accounts for a significant portion of global CO2 emissions. weforum.org The International Maritime Organization (IMO) has set targets for reducing shipping emissions, and e-methanol offers a viable pathway to meet these goals. weforum.org
Chemical Industry: this compound is a fundamental building block for numerous chemical processes, used to synthesize essential compounds like formaldehyde (B43269), acetic acid, and olefins. wikipedia.orghydrogentechworld.com Traditional this compound production from fossil fuels is a major source of emissions for the chemical sector. pepr-spleen.fr Replacing fossil-based this compound with e-methanol or biothis compound can decarbonize the supply chain without requiring significant changes to downstream processes. weforum.orgpepr-spleen.fr
Aviation: The this compound-to-jet route shows promise for the aviation sector, offering a pathway for sustainable aviation fuel (SAF) synthesis. hydrogentechworld.com
Heavy Transport: E-methanol can be used directly as a green fuel for trucks and other heavy transport. europeanenergy.com
Energy Storage and Distributed Generation: this compound can act as an efficient carrier of hydrogen, addressing challenges related to hydrogen storage and transportation. engineering.org.cn this compound steam-reforming for hydrogen production and subsequent use in fuel cells offers a promising distributed generation technology, applicable for powering remote locations. engineering.org.cn
The use of green this compound can significantly reduce greenhouse gas emissions compared to traditional fossil fuel-based this compound. mdpi.compepr-spleen.fr Assessments indicate that e-methanol can achieve very low or even negative net emissions when carbon capture credits are considered. weforum.org The integration of intelligent power grids and green this compound networks has the potential to transform the energy and chemical sectors towards a renewable energy dominated economy. engineering.org.cn
While the production of green this compound is currently minimal compared to fossil-based production, demand is increasing, with projections for significant growth by 2050, driven largely by the transport and chemical sectors. europeanenergy.com Supportive policies, such as carbon pricing and lifecycle emissions standards, are considered essential to scale up the production and adoption of e-methanol. weforum.org
Methanol in Astrochemistry and Astrobiology
Detection and Spectroscopic Characterization of Methanol (B129727) in Extraterrestrial Environments
The detection and characterization of this compound in space are primarily achieved through spectroscopic methods, which analyze the unique wavelengths of light that this compound molecules absorb or emit. This allows astronomers to identify its presence and determine its abundance and physical state (gas or ice) in distant cosmic objects. Infrared spectroscopy, for instance, has been used to identify this compound ice by characteristic absorption bands. nih.govnih.govresearchgate.net
Observations in Planet-Forming Disks and Protoplanetary Nebulae
This compound has been detected in planet-forming disks, also known as protoplanetary disks, which are the swirling structures of gas and dust around young stars where planets are born. eso.orgastronomynow.comnrao.edusciencedaily.com The Atacama Large Millimeter/submillimeter Array (ALMA) has been instrumental in these detections, revealing the fingerprint of gaseous this compound in the TW Hydrae protoplanetary disk, the closest known example to Earth's solar system during its formation. eso.orgastronomynow.comnrao.edusciencedaily.com This detection was the first of its kind in a young planet-forming disk and is significant because this compound is a complex organic molecule that forms solely in the ice phase on dust grains. eso.orgastronomynow.comsciencedaily.comharvard.edu Its presence in the gas phase implies it was formed on icy grains and subsequently released as gas. eso.orgastronomynow.comsciencedaily.comharvard.edu
Observations have also revealed this compound in the warm regions of planet-forming disks, which is surprising because it is chemically impossible for this compound to form there. astrobiology.comleeds.ac.uk This suggests that the this compound ice was inherited from the colder gas clouds from which the star and disk originated, indicating that complex organic molecules can be carried over from earlier phases of star formation. astrobiology.comleeds.ac.uk The detection of this compound in these disks provides a window into the regions where comets are likely forming. astronomynow.comharvard.edu
Isotopic Signatures of this compound in Cosmic Ices and Gas
Studying the isotopic signatures of this compound, particularly the ratios of heavier isotopes like carbon-13 (¹³C) and deuterium (B1214612) (D) to their more common counterparts (¹²C and H), provides crucial information about the conditions and processes under which this compound formed. Rare isotopes of this compound, such as ¹³CH₃OH and CH₂DOH, have been detected in planet-forming disks. scienceblog.com The detection of ¹³CH₃OH in a Class II protoplanetary disk was a first, showing a significant enhancement of carbon-13 compared to normal cosmic ratios. scienceblog.com The tentative detection of CH₂DOH with specific deuterium-to-hydrogen ratios matches the isotopic patterns found in comets within our solar system, consistent with this compound formation in the cold conditions of interstellar space. scienceblog.com
These isotopic signatures act as cosmic fingerprints, indicating that complex organic molecules formed in cold molecular clouds can survive the star and planet formation process. scienceblog.com Comparing the ¹²C/¹³C isotopic ratio in gaseous this compound and carbon monoxide (CO) can help discriminate between gas-phase and grain surface origins for this compound. If this compound forms from CO on grains, the isotopic ratios should be similar in both molecules. aanda.orgresearchgate.net
This compound's Role as a Prebiotic Building Block in the Formation of Life
This compound is considered a crucial prebiotic building block due to its potential to serve as a source material for the formation of more complex organic molecules essential for life. eso.orgastronomynow.comsciencedaily.comharvard.edufrontiersin.org It is a pivotal source from which a wide range of chemical materials, from simple to complex, can be accessed through chemical transformation. frontiersin.orgfrontiersin.orgresearchgate.net These include olefins, carbonyl compounds, amines, amino acids, peptides, and polypeptides, which are considered molecular building blocks in the early stages of biological evolution. frontiersin.orgfrontiersin.orgresearchgate.net
The presence of this compound in interstellar environments and its potential to form more complex molecules under suitable conditions, such as those found in liquid water environments, suggest a possible role for extraterrestrial this compound in the formation of fundamental organic building blocks for life. frontiersin.orgfrontiersin.orgresearchgate.net this compound is a precursor for molecules of fundamental prebiotic importance, such as amino acid compounds. eso.orgastronomynow.comsciencedaily.comharvard.edu
Mechanisms of this compound Formation in the Interstellar Medium
The primary mechanism for this compound formation in the interstellar medium is the successive hydrogenation of carbon monoxide (CO) on the surfaces of cold interstellar dust grains. aanda.orgresearchgate.netfrontiersin.orgfrontiersin.org This process occurs efficiently at low temperatures (below 20 K). frontiersin.orgfrontiersin.org Laboratory experiments mimicking these conditions, using a cold atomic hydrogen beam, have shown that hydrogenation of CO on solid CO and CO-H₂O mixed ice effectively produces this compound. frontiersin.orgfrontiersin.org This surface reaction leads to the formation of formaldehyde (B43269) (H₂CO) as an intermediate step, followed by further hydrogenation to produce this compound (CH₃OH). aanda.orgfrontiersin.org
Another proposed pathway for this compound formation on stellar/interstellar ice dust particles is the oxygen insertion into methane (B114726) (CH₄). frontiersin.orgfrontiersin.org This alternate pathway can also lead to the formation of complex organic molecules. frontiersin.orgfrontiersin.org While gas-phase production of this compound exists, it is generally not considered efficient enough on its own to explain the observed abundances in the interstellar medium; grain surface reactions are thought to be the main formation path. aanda.orgresearchgate.net
Implications for Astrobiological Research and Planetary Formation Theories
The widespread detection of this compound in planet-forming disks and its role as a precursor to more complex organic molecules have significant implications for astrobiological research and planetary formation theories. The presence of this compound in these environments suggests that the chemical ingredients necessary for life are present during the formation of planetary systems. eso.orgastronomynow.comsciencedaily.comscienceblog.com
The discovery of this compound isotopes in planet-forming disks provides evidence that organic molecules can survive the turbulent process of star and planet formation and be incorporated into forming planets and comets. scienceblog.com These organic-rich zones in developing planetary systems can serve as reservoirs of life's building blocks. scienceblog.com The delivery of these extraterrestrial organic molecules to early Earth, potentially through comet impacts, is a key hypothesis in understanding the origin of life on our planet. scienceblog.com
The study of this compound's formation mechanisms on dust grains and its subsequent release into the gas phase helps astronomers understand how organic matter accumulates in young planetary systems. astronomynow.comharvard.edu This knowledge is crucial for developing more accurate models of astrochemistry and planetary formation, shedding light on the initial chemical conditions available for the emergence of life on other worlds. The detection of this compound ice features can even provide information about the structure of interstellar ices, indicating whether they have a mixed or layered structure, which impacts the chemical processes occurring within them. aanda.org
Data Table: this compound Detection in Protoplanetary Disks
| Protoplanetary Disk | Star Type | Distance (light-years) | Observatory | Key Finding | Citation |
| TW Hydrae | Young Star | ~170-175 | ALMA | First detection of gaseous this compound in a planet-forming disk. Formed on icy grains and released as gas. | eso.orgastronomynow.comnrao.edusciencedaily.com |
| HD 100453 | A-type Star | 330 | ALMA | Detection of rare this compound isotopes (¹³CH₃OH, CH₂DOH). Suggests inheritance from cold clouds. | scienceblog.com |
| HD 100546 | Star | ~360 | ALMA | This compound detected in warm zones, suggesting inheritance from colder formation phase. | astrobiology.comleeds.ac.uk |
Data Table: Isotopic Signatures of this compound
| Isotope | Location | Isotopic Ratio (compared to standard) | Implication | Citation |
| Carbon-13 | HD 100453 protoplanetary disk | ~3-fold enhancement | Suggests specific formation conditions/inheritance. | scienceblog.com |
| Deuterium | HD 100453 protoplanetary disk | 1-2% D/H ratio | Matches cometary/interstellar ice signatures. | scienceblog.com |
Future Directions and Emerging Research Frontiers in Methanol Science
Advanced Catalyst Development for Sustainable Methanol (B129727) Production
Developing highly active, selective, and stable catalysts is paramount for improving the efficiency and sustainability of this compound synthesis, particularly from renewable or recycled carbon sources like CO₂. While the conventional Cu/ZnO/Al₂O₃ catalyst has been the industrial standard for this compound synthesis from syngas for decades, it faces limitations, especially in direct CO₂ hydrogenation, including low single-pass conversion, low this compound selectivity, and susceptibility to deactivation by water frontiersin.orgnhsjs.comrsc.orgmdpi.com.
Recent advancements in catalyst development aim to overcome these challenges through various strategies, including the modification of existing catalyst systems and the exploration of entirely new materials frontiersin.orgmdpi.comfrontiersin.orggsconlinepress.com. Noble metal-based catalysts, particularly those incorporating palladium (Pd) and platinum (Pt), supported on materials like microporous SiO₂ or carbon shells, have shown promise in improving catalytic activity for CO₂ hydrogenation rsc.org. Indium oxide (In₂O₃)-based catalysts have also drawn significant attention due to their excellent performance in CO₂ hydrogenation, with high activity and stability demonstrated over extended periods frontiersin.orgnih.gov. Characterization studies indicate that oxygen vacancies on the In₂O₃ surface serve as active sites for this compound synthesis frontiersin.org.
The addition of promoters and the selection of appropriate support materials are crucial for enhancing catalyst performance mdpi.commdpi.com. For instance, incorporating magnesium (Mg) into Cu/ZnO/ZrO₂/Al₂O₃ catalysts has been shown to improve durability and activity in CO₂ hydrogenation to this compound, enhancing Cu nanoparticle dispersion and structural stability acs.org. Zirconium dioxide (ZrO₂) is another promising modifier and support material, offering a robust structure, resisting water degradation, and improving CO₂ adsorption and activation nhsjs.comfrontiersin.org. Studies have also explored the use of metal oxides like CeO₂ and the doping of bimetallic oxides such as CeO₂-ZrO₂ as supports to enhance catalytic performance mdpi.com.
The development of economically favorable catalysts with good recyclability and reducibility is a key challenge for large-scale this compound production from CO₂ hydrogenation rsc.org.
Rational catalyst design focuses on tailoring catalyst properties at the atomic or molecular level to achieve desired performance characteristics. This includes the development of multi-functional catalysts and single-site catalysts. Multi-functional catalysts aim to integrate multiple catalytic functions within a single material to facilitate complex reaction pathways, such as the direct hydrogenation of CO₂ to higher alcohols, which involves sequential steps like CO₂ activation, carbon chain growth, and alcohol generation mdpi.com. Designing such catalysts with controlled reaction channels is crucial for selective product synthesis mdpi.com.
Single-site catalysts, where isolated metal atoms are anchored on supports, offer maximum utilization efficiency of noble metals and create highly active sites dicp.ac.cn. While isolated metal sites are effective for reactions involving small molecules, the lack of ensemble sites can limit their activity in reactions involving larger molecules or multi-step processes dicp.ac.cn. However, recent research has demonstrated that "ensemble effects" between metal single atoms and neighboring oxygen vacancies can enhance catalytic efficiency for reactions with larger molecules dicp.ac.cn. The rational design of single-site catalysts at the atomic scale, considering the interplay between the metal site and the support, is a promising avenue for improving activity and selectivity dicp.ac.cn. For example, studies on single-site Ru₁/CeO₂ catalysts have shown high hydrogen generation efficiency and CO₂ selectivity in this compound steam reforming, attributed to the ensemble reaction pool created by the single site and neighboring oxygen vacancies dicp.ac.cn.
Catalyst deactivation, particularly due to water formation and sintering, is a major challenge in this compound synthesis from CO₂ hydrogenation nhsjs.commdpi.commdpi.com. Research is actively focused on enhancing the stability and longevity of catalytic systems. Strategies include modifying catalyst composition and structure to improve water tolerance and prevent the agglomeration and sintering of active metal particles nhsjs.commdpi.comfrontiersin.orgnih.gov.
For Cu-based catalysts, which are susceptible to deactivation by water, methods to enhance water tolerance are being investigated nhsjs.com. The use of metal oxides like ZrO₂ as supports can provide a more robust structure that resists degradation by water and helps preserve the dispersion of copper particles nhsjs.com. Glucose treatment of catalysts has also shown improved resistance to water-induced deactivation by maintaining structural integrity and preventing the formation of inactive copper oxides nhsjs.com. Incorporating elements like silicon (Si) into conventional Cu/ZnO/Al₂O₃ catalysts has also been explored to improve long-term stability nhsjs.com.
For this compound reforming catalysts, sintering and carbon deposition are identified as primary reasons for deactivation mdpi.com. Developing improved preparation methods, adding promoters like Sc₂O₃ or MgO to enhance metal dispersion and interaction, and optimizing supports are key strategies to improve stability mdpi.com. Exploring new materials, such as copper-based spinel oxides, with sustained-release catalytic mechanisms is also a promising direction mdpi.com.
Rational Design of Multi-functional and Single-Site Catalysts
Process Integration and Intensification for Industrial Scale-Up of this compound Technologies
PI frequently involves combining separate unit operations, such as reaction and separation, into a single piece of equipment, leading to more efficient, cleaner, and economical processes mdpi.comenergy.gov. Examples of PI technologies include reactive distillation, where reaction and distillation occur simultaneously in the same column, and the use of structured reactors like microreactors or monolithic reactors that offer enhanced heat and mass transfer capabilities researchgate.netfrontiersin.orgmdpi.commdpi.com.
Microreactor technology (MRT) has gained attention for its potential to intensify this compound synthesis by improving heat and mass transfer rates frontiersin.org. While MRT offers advantages, scaling up microreactor systems while maintaining efficiency remains a research challenge frontiersin.org. Innovative approaches to boosting production rates using larger microdevices and implementing passive micromixers are being explored frontiersin.org.
Economic Modeling and Policy Frameworks for Renewable this compound Deployment and Market Integration
The widespread deployment and market integration of renewable this compound depend heavily on favorable economic conditions and supportive policy frameworks acs.orgresearchgate.netresearchgate.netnih.gov. Techno-economic assessments are crucial for evaluating the feasibility and profitability of different renewable this compound production pathways, considering factors such as feedstock costs, energy consumption, capital investment, and market prices acs.orgresearchgate.netresearchgate.net.
Economic modeling helps to understand the impact of various parameters on production costs and to identify the conditions under which renewable this compound can be commercially sustainable acs.orgresearchgate.net. Studies using detailed techno-economic modeling have shown that the commercial feasibility of producing renewable this compound from industrial carbon emissions is highly dependent on favorable economic, regulatory, and market conditions, particularly the market price of this compound and the cost of carbon-free electricity researchgate.netnih.gov.
Policy and regulatory frameworks play a critical role in incentivizing the production and use of renewable this compound acs.orgresearchgate.net. This includes regulations that promote the utilization of renewable fuels, carbon pricing mechanisms, tax policies, and incentives for investment in renewable this compound production facilities researchgate.net. Further research and development are needed to advance policy and regulatory frameworks that support the deployment of renewable net-zero fuels like this compound, including regulatory derisking to align regulations with investor preferences acs.org. Collaboration between companies and governments is essential to foster investments in green fuels acs.org.
The global this compound market is experiencing growth, driven in part by increased demand for this compound-based fuels acs.orgnih.gov. Global annual this compound production capacity is projected to significantly increase in the coming years acs.orgnih.gov. Understanding market dynamics, evaluating plant size, and fostering collaboration along the supply and value chain are critical for establishing sustainable this compound production ecosystems acs.org.
Exploration of Novel Feedstocks and Reaction Pathways for this compound Synthesis
While traditional this compound production relies primarily on synthesis gas derived from natural gas or coal, the transition to a sustainable this compound economy necessitates the exploration of novel and renewable feedstocks and reaction pathways nih.govmdpi.com. Utilizing carbon dioxide (CO₂) as a feedstock for this compound synthesis is a key area of research, offering a pathway to mitigate greenhouse gas emissions and create a circular carbon economy frontiersin.orgmdpi.comfrontiersin.orggsconlinepress.commdpi.com. The direct hydrogenation of CO₂ to this compound is a promising route, although challenges related to catalyst efficiency and selectivity need to be addressed frontiersin.orgmdpi.com.
Biomass is another important potential feedstock for renewable this compound production This compound.org. Various types of biomass, including forestry and agricultural waste, biogas from landfills, sewage, municipal solid waste, and black liquor from the pulp and paper industry, can be converted into syngas through processes like gasification, which is then used for this compound synthesis This compound.org. Regenerative gasification technologies that can convert unsorted organic waste, including plastic waste, into syngas for this compound production are also being explored mdpi.com.
Novel reaction pathways beyond conventional thermocatalytic synthesis are also under investigation. These include electrochemical, photochemical, and photoelectrochemical approaches for converting CO₂ and water or hydrogen into this compound, often at milder conditions rsc.orggsconlinepress.comresearchgate.net. Plasma reactor technologies are also being explored as alternative methods for this compound synthesis rsc.orgresearchgate.net.
Advanced Computational and Data-Driven Approaches in this compound Research
Advanced computational and data-driven approaches are increasingly valuable tools in accelerating this compound research, from catalyst design to process optimization frontiersin.orgnih.govresearchgate.netenergy.govnih.govresearchgate.netrsc.orgacs.org. Techniques such as Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, understand the nature of active sites, and predict catalytic performance at the molecular level rsc.orgfrontiersin.orgnih.govacs.org. DFT studies have provided insights into this compound formation pathways over different catalyst surfaces and the role of surface oxygen vacancies frontiersin.orgnih.gov.
Machine learning (ML) and other data-driven methodologies are being applied for catalyst discovery and optimization rsc.orgfrontiersin.orgresearchgate.netarxiv.orgsci-hub.se. ML models can be trained on experimental or computational data to predict catalyst activity, selectivity, and stability, enabling the high-throughput screening of potential catalyst candidates researchgate.netarxiv.orgsci-hub.se. Data-driven approaches are also used for predictive modeling of by-product formation in this compound synthesis, which is complex to model using traditional first-principles methods researchgate.netsci-hub.se. By analyzing large datasets from experimental campaigns, neural networks and other ML techniques can develop models that predict by-product concentrations under various operating conditions researchgate.netsci-hub.se.
Computational fluid dynamics (CFD) and process simulation tools are employed for reactor design and process optimization, allowing researchers to model heat and mass transfer, reaction kinetics, and fluid dynamics within this compound synthesis reactors researchgate.netfrontiersin.org. These simulations help in evaluating different reactor configurations and operating conditions to maximize efficiency and yield researchgate.net.
The integration of computational and experimental approaches is becoming increasingly important for a more comprehensive understanding of this compound synthesis processes and for guiding the rational design of catalysts and reactors rsc.org.
Machine Learning and Artificial Intelligence in Catalyst Discovery and Optimization
ML algorithms are being applied to predict the behavior of catalytic systems, offering a practical means of determining performance and providing detailed analysis of experimental parameters that impact key system metrics. csic.es By leveraging ML models, researchers can expedite the design of experiments, enabling rapid exploration of the vast parameter space inherent in catalyst optimization. csic.es Studies have shown that ML models trained on a limited number of experiments can accurately predict performance for new synthesis and test conditions within seconds, demonstrating excellent agreement with experimental data. csic.es This serves as a proof-of-concept for how ML and AI can accelerate the design of catalysts with improved performance. csic.es Furthermore, coupling ML models with interpretable methods can help elucidate how each experimental parameter correlates with the performance of catalytic systems. csic.es
Specific applications of ML in this compound-related catalysis include the optimization of catalysts for CO₂ to this compound conversion through catalytic hydrogenation. researchgate.net ML models have been developed to predict CO₂ conversion efficiency, this compound selectivity, and CO selectivity based on comprehensive experimental databases. researchgate.net These models facilitate process optimization, techno-economic analysis, and life cycle assessment. researchgate.net Feature importance analysis from these models has identified critical parameters such as temperature and gas hourly space velocity (GHSV) for optimizing conversion efficiency and this compound selectivity. researchgate.net
The transformation in catalyst discovery and design is driven by key components including high-throughput information extraction, automated robotic experimentation, real-time feedback for iterative optimization, and interpretable machine learning for generating new knowledge. rsc.org These innovations are giving rise to self-driving laboratories and significantly accelerating materials research. rsc.org The ability to compile and analyze extensive global research data represents a transformative shift towards data-driven science, promising significant advancements in how new catalytic materials are discovered and developed. rsc.org
Multi-scale Modeling of this compound Synthesis and Reaction Systems
Understanding and optimizing this compound synthesis and related reaction systems requires bridging the gap between phenomena occurring at vastly different length and time scales, from atomic-level interactions on catalyst surfaces to the macroscopic behavior of industrial reactors. Multi-scale modeling techniques are becoming increasingly crucial for gaining comprehensive insights into these complex systems.
Multi-scale models integrate detailed atomistic information on materials and reactions to predict the performance of full-scale heterogeneous catalytic reactors. nih.gov These approaches typically start with information at the atomistic level, such as the adsorption of reaction species on catalytic surfaces, evaluated using methods like Density Functional Theory (DFT) simulations. nih.gov This atomistic data is then used to determine kinetic coefficients for elementary reactions taking place on the catalyst surface. nih.gov
Challenges in multi-scale modeling of reactors include the complexity of catalytic systems and the significant difference between the time and length scales of chemical and transport phenomena. nih.gov Despite these challenges, multi-scale kinetic models are being developed and validated against experimental data to simulate this compound synthesis under various operating conditions, including variations in pressure, temperature, GHSV, and feed composition. rsc.org
Different kinetic models have been proposed to simulate this compound synthesis, considering various aspects such as the main carbon source (CO or CO₂), the number and type of active sites, and structural changes in the catalyst depending on the gas composition. rsc.org While many models rely on rate determining step assumptions, which can lead to divergence outside the training region, microkinetic modeling takes into account the detailed chemistry behind the process. rsc.org Microkinetic models, based on data from first principles DFT, consider different surface reaction paths and treat all reactions as potentially rate-limiting, providing a better understanding of the system and aiding process optimization and catalyst development. rsc.org
Multi-scale modeling is also being applied to more complex reaction networks involving this compound, such as the this compound to propylene (B89431) (MTP) process. researchgate.net These models can incorporate interphase and intraparticle mass and heat transfer within multi-stage fixed-bed reactors. researchgate.net By converting catalyst and reactor dimensions into a pseudo two-dimension and employing hybrid solution methods, computational efficiency can be significantly improved. researchgate.net Furthermore, multi-scale models can integrate machine learning to describe diffusion-reaction interactions inside catalyst particles. researchgate.net
The application of multi-scale modeling extends to optimizing multi-energy systems within gas-to-methanol processes, addressing challenges related to efficient energy allocation and uncertainties in mechanistic models. mdpi.com These models can incorporate detailed mechanistic descriptions of key equipment and utilize optimization methods to ensure executable solutions under modeling uncertainties. mdpi.com
Addressing Critical Challenges in this compound-Based Energy Technologies (e.g., DMFCs)
This compound holds significant promise as a fuel for various energy technologies, particularly in direct this compound fuel cells (DMFCs). bitsathy.ac.in DMFCs convert the chemical energy of this compound directly into electrical energy and offer advantages such as high energy density, easy transportation and storage of liquid this compound, and a simpler system design compared to fuel cells requiring fuel reformers. bitsathy.ac.in However, several critical challenges need to be addressed for the widespread adoption and commercialization of DMFC technology. businesschemistry.orgmdpi.comresearchgate.net
One of the primary challenges in DMFCs is this compound crossover, where this compound molecules diffuse through the proton-exchange membrane from the anode to the cathode. bitsathy.ac.inmdpi.comresearchgate.net This undesired crossover leads to reduced cell efficiency and can cause degradation of the cathode catalyst, typically platinum. bitsathy.ac.insciencedaily.com Researchers are actively working on developing improved membrane materials with enhanced selectivity to mitigate this compound crossover. bitsathy.ac.inresearchgate.net Strategies to manage this compound crossover also include reducing this compound concentration, utilizing thicker membranes, and modifying existing membranes with fillers. researchgate.net
Catalyst poisoning is another significant challenge, particularly affecting the catalysts used in DMFCs. bitsathy.ac.in Impurities in the this compound fuel, such as carbon monoxide, can adsorb onto the catalyst surface and reduce its activity over time. bitsathy.ac.in This necessitates research into novel catalyst materials that exhibit higher tolerance to contaminants. bitsathy.ac.in Catalyst design and fuel purification techniques are ongoing areas of research to address this challenge. bitsathy.ac.in The slow kinetics of the this compound oxidation reaction (MOR) at the anode is also a major obstacle to commercialization. researchgate.net
Despite these challenges, technological advancements are being made. Improved membrane materials with reduced this compound crossover are being developed. bitsathy.ac.in Researchers are exploring novel catalyst materials with higher tolerance to contaminants and improved activity for both the this compound oxidation reaction at the anode and the oxygen reduction reaction at the cathode. bitsathy.ac.inmdpi.com Strategies like coating platinum nanoparticles with a protective carbon shell have shown promise in selectively excluding this compound from reaching the cathode catalyst, addressing the this compound crossover issue at the cathode. sciencedaily.com
Beyond materials science, challenges in the development of micro-DMFC applications include the need for a better understanding of catalyst structure and the requirement for high catalyst loadings. mdpi.com System integration and control strategies are also crucial for optimizing DMFC performance. bitsathy.ac.in
Enhancing Cross-National Collaboration and Global Research Initiatives in this compound Science
Addressing the complex challenges and realizing the full potential of this compound as a sustainable energy carrier and chemical feedstock requires concerted efforts on a global scale. Enhancing cross-national collaboration and fostering global research initiatives are vital for accelerating progress in this compound science and technology.
International scientific collaboration plays a crucial role in the development of fuel cell technology, including DMFCs. mdpi.com Collaboration among researchers from different countries facilitates the exchange of knowledge, accelerates scientific production, and fosters breakthroughs. mdpi.comtec.mx Joint international research projects leveraging diverse expertise have the potential to attract funding from international organizations. tec.mx Studies indicate that the scientific impact of international collaborations is significantly higher than the global average, with co-authored articles being more frequently cited. tec.mx
Global initiatives and partnerships are emerging to promote research and development in this compound production and utilization, particularly focusing on renewable this compound. Organizations like the International Renewable Energy Agency (IRENA) and the this compound Institute (MI) are involved in joint efforts to support countries in their transition to a sustainable energy future and serve as platforms for international cooperation. This compound.org These collaborations aim to advance the utilization of this compound as a clean fuel in various applications and support sustainable and renewable processes for this compound production. This compound.org
Cross-national collaboration is also evident in specific research areas, such as the conversion of CO₂ to this compound. Initiatives involving collaboration between different countries are exploring the feasibility of this technology, encompassing technological, marketing, and legal aspects. nxpo.or.th These projects often involve partnerships between government bodies, research institutions, and industry stakeholders. nxpo.or.th
Addressing global challenges like climate change necessitates stronger multilateral cooperation and global governance. tec.mx International collaboration between universities is vital for pooling resources, expertise, and perspectives to tackle these issues. tec.mx While traditional forms of international engagement like student mobility and individual faculty collaboration are important, a step change towards more strategic alliances and collaborative research networks is needed. tec.mx
Global research initiatives are also focusing on developing a comprehensive and valuable database to advance innovations and enhance the understanding of this compound-based technologies like micro-DMFCs. mdpi.com This highlights the recognition of the need for shared knowledge and data to accelerate research and development.
Q & A
Basic Research Questions
Q. How can methanol extraction efficiency be optimized in metabolomic studies using experimental design?
- Methodological Approach :
- Use multivariate statistical tools (e.g., PLS, PCA) to evaluate solvent performance. This compound demonstrates superior extraction reproducibility and efficiency for low molecular weight compounds (LMCs) in blood plasma compared to ethanol, acetonitrile, acetone, and chloroform .
- Implement full factorial designs to test variables such as this compound concentration (50–100%), extraction time (30–90 min), and temperature. Response surface methodology (RSM) can identify optimal conditions for metabolite yield .
- Key Data :
- This compound extraction achieves a detection limit of 0.1 pmol for plasma metabolites (0.1–1 µM concentrations) .
Q. What experimental design approaches are effective for optimizing this compound-dependent processes (e.g., chromatography, pyrolysis)?
- Methodological Approach :
- Apply full-factorial designs to study retention factors in supercritical fluid chromatography (SFC) by varying this compound molarity, pressure, and temperature .
- Use central composite designs in biodiesel production to model this compound/oil molar ratios (e.g., 6:1–12:1), catalyst dosage, and reaction time .
- Key Data :
- In pyrolysis, fuzzy logic models combined with particle swarm optimization (PSO) improve bio-methanol yield by 20% by optimizing temperature (400–600°C), reaction time (10–30 min), and nitrogen flow (0.5–1.5 L/min) .
Advanced Research Questions
Q. How do solvation effects influence this compound decomposition mechanisms on transition metal surfaces (e.g., Pd, Pt, Ru)?
- Methodological Approach :
- Combine implicit solvation models (e.g., MGCM) with density functional theory (DFT) to reduce computational costs while maintaining accuracy. Explicit inclusion of two water molecules replicates experimental decomposition pathways on Ru(0001) surfaces .
- Key Insights :
- This compound dehydrogenation on solvated Ru surfaces proceeds via CH3O intermediates, with explicit solvation critical for modeling activation energies .
Q. What strategies mitigate CO poisoning in electrocatalytic this compound oxidation reactions (MOR) for fuel cells?
- Methodological Approach :
- Design Pt-based alloy catalysts (e.g., PtRu, PtSn) to weaken CO adsorption. Use in situ FTIR spectroscopy to monitor CO intermediates during MOR .
- Optimize electrode potentials and this compound concentrations (0.1–2.0 M) to balance reaction kinetics and CO tolerance .
- Key Data :
- PtRu/C catalysts reduce CO oxidation overpotential by 150 mV compared to pure Pt .
Q. How can this compound auto-ignition in marine engines be enhanced using ignition promoters?
- Methodological Approach :
- Blend this compound with 2-ethylhexyl nitrate (2-EHN) at 1–5 vol% to improve cetane numbers. Conduct combustion visualization in constant-volume chambers (CVCC) to analyze spray characteristics and ignition delays .
- Key Data :
- 2-EHN additives reduce ignition delay by 30% at 800–1000 K combustion temperatures .
Q. What computational and experimental methods resolve contradictions in this compound’s role as a solvent versus reactant in catalytic systems?
- Methodological Approach :
- Perform kinetic isotope effect (KIE) studies to distinguish solvent participation in proton-transfer steps. Compare reaction rates in CH3OH vs. CD3OD .
- Use GC/MS or headspace gas chromatography with orthogonal design to isolate solvent interference (e.g., detection limit: 0.33 mg/L for aqueous this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
